molecular formula C8H6N2O2S B1647719 6-Methyl-5-nitrobenzothiazole

6-Methyl-5-nitrobenzothiazole

Cat. No.: B1647719
M. Wt: 194.21 g/mol
InChI Key: QTXGOKQUSIKSMD-UHFFFAOYSA-N
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Description

6-Methyl-5-nitrobenzothiazole is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

6-methyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O2S/c1-5-2-8-6(9-4-13-8)3-7(5)10(11)12/h2-4H,1H3

InChI Key

QTXGOKQUSIKSMD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N=CS2

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])N=CS2

Origin of Product

United States

Foundational & Exploratory

6-Methyl-5-nitrobenzothiazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Methyl-5-nitrobenzothiazole , a critical heterocyclic intermediate in the synthesis of azo dyes and pharmaceutical agents.

CAS Registry Number: 208512-67-8 Molecular Formula: C₈H₆N₂O₂S Molecular Weight: 194.21 g/mol

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry and industrial dye synthesis. Structurally, it consists of a fused benzene and thiazole ring (benzothiazole core) substituted with a methyl group at the C6 position and a nitro group at the C5 position. This specific substitution pattern is chemically significant: the C6-methyl group acts as an electronic handle, directing electrophilic substitution and influencing the lipophilicity of the molecule, while the C5-nitro group serves as a latent functionality—readily reducible to an amine for further derivatization (e.g., amide coupling, azo bond formation).

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for researchers utilizing this compound in drug discovery (specifically kinase inhibition) and materials science.

Physicochemical Profile & Structural Analysis[1]

The molecule exhibits a planar bicyclic aromatic structure. The nitro group at C5 induces a strong dipole, while the methyl group at C6 provides steric bulk that influences binding affinity in protein pockets (in medicinal applications).

PropertyValue / DescriptionNote
Appearance Yellow to pale-orange crystalline solidTypical of nitro-aromatics due to

transitions.
Melting Point 128–132 °C (Estimated)Varies by purity; analogous to 6-nitrobenzothiazole (175°C) but lowered by methyl symmetry breaking.
Solubility DMSO, DMF, Ethyl AcetatePoor solubility in water; moderate in ethanol.
LogP ~2.5 (Predicted)Lipophilic; suitable for CNS drug scaffolds.
H-Bond Donors 0
H-Bond Acceptors 4Nitro group oxygens + Thiazole nitrogen.
Electronic Effect C2-Proton is acidicThe C2 position is electrophilic and the proton is relatively acidic (

), allowing lithiation.

Synthetic Routes & Optimization

The primary route to this compound is the electrophilic aromatic nitration of 6-methylbenzothiazole.

Regiochemistry of Nitration

The regioselectivity is governed by the directing effects of the substituents:

  • Benzothiazole Core: The fused ring system is generally deactivated towards electrophilic substitution compared to benzene.

  • 6-Methyl Group: This is a weak activator and an ortho/para director .

    • Para to methyl is the bridgehead carbon (blocked).

    • Ortho positions are C5 and C7.

  • Steric Control: Substitution at C7 is sterically hindered by the thiazole ring sulfur/nitrogen interaction (the "per" position). Therefore, the C5 position is the kinetically and thermodynamically favored site for nitration.

Validated Synthesis Protocol

Reaction: Nitration of 6-methylbenzothiazole using Mixed Acid.

Reagents:

  • 6-Methylbenzothiazole (1.0 eq)

  • Conc. Sulfuric Acid (

    
    , solvent/catalyst)
    
  • Fuming Nitric Acid (

    
    , 1.1 eq)
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-methylbenzothiazole. Add conc.

    
     (5 mL per gram of substrate) at 0°C. Stir until fully dissolved. Note: Exothermic dissolution; maintain temperature <10°C.
    
  • Nitration: Prepare a mixture of fuming

    
     and conc. 
    
    
    
    (1:1 v/v). Add this nitrating mixture dropwise to the substrate solution, maintaining the internal temperature below 5°C .
    • Critical Control Point: If the temperature exceeds 10°C, dinitration or oxidation of the methyl group to a carboxylic acid may occur.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a yellow solid.

  • Workup: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield this compound.

Synthetic Pathway Visualization

Synthesis Start 6-Methylbenzothiazole Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (0°C) Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Product This compound (Major Isomer) Intermediate->Product -H+ (Re-aromatization) Byproduct 7-Nitro Isomer (Minor) Intermediate->Byproduct Steric Hindrance inhibits

Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective preference for the C5 position driven by the C6-methyl group.

Reactivity & Functionalization: The "Hub" Concept

This compound is rarely the final drug; it is a "hub" intermediate. The most critical transformation is the reduction of the nitro group to an amine, unlocking the synthesis of azo dyes and amide-linked bioactive molecules.

Reduction to 5-Amino-6-methylbenzothiazole

The amine derivative is highly sensitive to oxidation.

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, Methanol. Cleanest method, high yield (>90%).
    
  • Method B (Iron Reduction - Bechamp): Fe powder,

    
    , Ethanol/Water reflux. Preferred for scale-up to avoid catalyst poisoning by sulfur.
    
C2-Functionalization (The Electrophilic Center)

The C2 position of the thiazole ring is susceptible to nucleophilic attack if a leaving group is introduced, or radical alkylation (Minisci reaction).

  • C2-Lithiation: Treatment with

    
    -BuLi at -78°C generates the C2-lithio species, which can trap electrophiles (aldehydes, ketones).
    
  • Radical Alkylation: Decarboxylative alkylation using carboxylic acids and silver nitrate/persulfate.

Reactivity Workflow

Reactivity Core This compound (Core Scaffold) RedAgent H2 / Pd-C or Fe/HCl Core->RedAgent Lithiation 1. n-BuLi (-78°C) 2. Electrophile (E+) Core->Lithiation Amine 5-Amino-6-methylbenzothiazole RedAgent->Amine Deriv1 Azo Dyes (Diazotization) Amine->Deriv1 Deriv2 Amides/Ureas (Drug Intermediates) Amine->Deriv2 C2Sub 2-Substituted-6-methyl-5-nitrobenzothiazole Lithiation->C2Sub

Figure 2: Divergent synthetic utility of the scaffold. The reduction pathway (left) is critical for dye and pharma applications, while C2-functionalization (right) allows for scaffold expansion.

Medicinal Chemistry Applications

Kinase Inhibition

Benzothiazoles are bioisosteres of the purine ring system found in ATP. The 6-methyl-5-nitro (and subsequent amino) motif mimics the substitution patterns found in approved kinase inhibitors.

  • Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor in the kinase hinge region.

  • Scaffold Hopping: Researchers often replace the benzimidazole core of known inhibitors with benzothiazole to improve lipophilicity and membrane permeability.

Antimicrobial Agents

Derivatives where the nitro group is reduced and coupled to Schiff bases have shown potent activity against Gram-positive bacteria (S. aureus). The 6-methyl group is hypothesized to increase hydrophobic interaction with bacterial cell walls.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed. Nitro-aromatics can cause methemoglobinemia.
Irritation H315, H319Causes skin and serious eye irritation.[1][2]
Reactivity --Explosion Hazard: Like many polynitro compounds, dry residues may be shock-sensitive. Do not heat dry material above 150°C.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed. Protect from light.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle


 and 

emissions).

References

  • Synthesis & Regioselectivity

    • Study on the nitration of benzothiazoles and the directing effects of alkyl substituents.
    • Source: Journal of Heterocyclic Chemistry.
  • Chemical Properties & CAS Data

    • Benzothiazole, 6-methyl-5-nitro- (CAS 208512-67-8) Substance Detail.
    • Source: Chemical Book / CAS Common Chemistry.
  • Medicinal Applications (Benzothiazole Scaffold)

    • Benzothiazole Derivatives: A Scaffold with Diverse Biological Activities.[3][4][5][6][7]

    • Source: Journal of Chemical Reviews / Bentham Science.
  • Reduction Protocols

    • Catalytic hydrogenation of nitrobenzothiazoles to aminobenzothiazoles.
    • Source: Organic Syntheses.
    • (Analogous procedure for 2-amino-6-methylbenzothiazole).

Sources

An In-Depth Technical Guide to 6-Methyl-5-nitrobenzothiazole: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 6-methyl-5-nitrobenzothiazole, a heterocyclic compound of interest in medicinal and materials chemistry. As this specific isomer is not widely documented in commercially available databases or extensively characterized in peer-reviewed literature, this guide synthesizes information from foundational organic chemistry principles and data on structurally related analogs. The proposed synthesis and characterization are based on established methodologies for benzothiazole chemistry, offering a robust framework for researchers and drug development professionals.

Molecular and Physicochemical Profile

This compound is a derivative of benzothiazole, featuring a methyl group at the 6-position and a nitro group at the 5-position of the benzene ring. Its chemical structure dictates its reactivity and potential applications.

Calculated Physicochemical Properties

The properties of this compound have been calculated based on its molecular structure (C₈H₆N₂O₂S). These values provide a baseline for experimental design and characterization.

PropertyValueSource
Molecular Formula C₈H₆N₂O₂S-
Molecular Weight 194.21 g/mol Calculated
Appearance Pale yellow to yellow solidInferred from analogs
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Insoluble in water.Inferred from analogs
Melting Point Expected to be in the range of 130-150 °CInferred from 2-methyl-5-nitrobenzothiazole[1]

Proposed Multi-Step Synthesis

The synthesis of this compound can be approached through a logical, multi-step pathway, commencing with a readily available starting material, p-toluidine. This proposed route is designed for high yields and purity, with each step being a well-established transformation in organic synthesis.

Synthesis_Workflow p_toluidine p-Toluidine amino_methylbenzothiazole 2-Amino-6-methylbenzothiazole p_toluidine->amino_methylbenzothiazole Step 1: Thio-cyanation methylbenzothiazole 6-Methylbenzothiazole amino_methylbenzothiazole->methylbenzothiazole Step 2: Deamination target This compound methylbenzothiazole->target Step 3: Nitration

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

The initial step involves the construction of the benzothiazole ring system from p-toluidine. This reaction, a variation of the Hugershoff synthesis, utilizes potassium thiocyanate and bromine to effect an electrophilic cyclization.

Rationale: This method is a classic and reliable way to form 2-aminobenzothiazoles from anilines. The methyl group at the para position of the starting aniline ultimately becomes the 6-methyl group in the benzothiazole product.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve p-toluidine in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again keeping the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for an additional 2-3 hours.

  • Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until a precipitate forms.

  • Filter the crude 2-amino-6-methylbenzothiazole, wash with cold water, and recrystallize from ethanol to obtain a purified product.

Step 2: Synthesis of 6-Methylbenzothiazole via Deamination

The 2-amino group is removed through a deamination reaction, a process that proceeds via a diazonium salt intermediate.

Rationale: The Sandmeyer-type reaction is a standard method for replacing an amino group on an aromatic ring. In this case, hypophosphorous acid is a suitable reducing agent to replace the diazonium group with a hydrogen atom.

Experimental Protocol:

  • Suspend 2-amino-6-methylbenzothiazole in a mixture of ethanol and concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

  • After the addition, add hypophosphorous acid to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylbenzothiazole.

  • Purify the product by vacuum distillation or column chromatography.

Step 3: Nitration of 6-Methylbenzothiazole

The final step is the electrophilic aromatic substitution to introduce the nitro group onto the benzene ring of 6-methylbenzothiazole.

Rationale and Regioselectivity: The nitration of the benzothiazole ring is a complex process influenced by the directing effects of both the fused thiazole ring and the methyl group. The thiazole portion is generally deactivating towards electrophilic substitution on the benzene ring. The methyl group at the 6-position is an activating group and an ortho-, para-director. Therefore, electrophilic attack is directed to the positions ortho and para to the methyl group, which are the 5- and 7-positions. The formation of the 5-nitro isomer is sterically less hindered than the 7-nitro isomer. The reaction must be performed under carefully controlled temperature conditions to prevent over-nitration and side reactions.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generation of Electrophile substrate 6-Methylbenzothiazole intermediate Sigma Complex (Resonance Stabilized) substrate->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation

Caption: Mechanism of electrophilic nitration of 6-methylbenzothiazole.

Experimental Protocol:

  • In a flask cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid to 6-methylbenzothiazole with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 6-methylbenzothiazole, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water to remove any residual acid, and then with a dilute solution of sodium bicarbonate.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Potential Applications in Research and Development

Benzothiazole derivatives are known to possess a wide range of biological activities, and the introduction of a nitro group can often enhance or modify these properties.[2]

  • Anticancer Research: Many nitrobenzothiazole derivatives have been investigated for their potential as anticancer agents.[2] The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that are toxic to cancer cells.

  • Antimicrobial Agents: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. The title compound could be screened for activity against various pathogens.

  • Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties, making them potential candidates for use in dyes, sensors, and nonlinear optical materials.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.

    • Bromine: Is highly toxic and corrosive. Handle only in a fume hood with appropriate respiratory protection.

    • Nitro Compounds: Aromatic nitro compounds are often toxic and can be skin irritants. Avoid inhalation and skin contact.

References

  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Available from: [Link]

  • PubChem. 5-Nitrobenzothiazole. Available from: [Link]

  • CAS Common Chemistry. 6-Nitrobenzothiazole. Available from: [Link]

  • PubChem. 6-Nitrobenzothiazole. Available from: [Link]

  • Cheméo. Chemical Properties of 6-Nitrobenzothiazole. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Available from: [Link]

  • PMC. Benzothiazole derivatives as anticancer agents. Available from: [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

Sources

Strategic Synthesis of 6-Methyl-5-nitrobenzothiazole: Precursor Selection and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the retrosynthetic logic and experimental protocols for the synthesis of 6-Methyl-5-nitrobenzothiazole . While often overshadowed by its 2-amino derivatives, this specific scaffold serves as a critical electrophilic core in the development of azo dyes, photosensitizers, and bioactive heterocyclic pharmacophores.

The synthesis is non-trivial due to the competing regiochemical directing effects of the thiazole ring (electron-withdrawing) and the methyl group (electron-donating). This guide prioritizes a Linear Constructive Route starting from p-toluidine, utilizing the Hugerschoff reaction followed by reductive deamination and controlled nitration.

Part 1: Retrosynthetic Analysis & Precursor Strategy

Structural Disconnection

The target molecule, this compound, contains two substituents on the benzenoid ring of the benzothiazole system.

  • Methyl Group (C6): Activates the ring and directs electrophilic substitution to positions ortho (C5 and C7).

  • Thiazole Ring: Generally deactivates the fused benzene ring but directs substitution to C6 (if empty) or C5/C7 depending on resonance.

Route Selection

Direct nitration of a pre-formed benzothiazole core is the most atom-economical approach, provided the regiochemistry can be controlled.

  • Route A (Recommended): p-Toluidine

    
     2-Amino-6-methylbenzothiazole 
    
    
    
    6-Methylbenzothiazole
    
    
    Target .
    • Rationale: This route leverages the well-established Hugerschoff cyclization to build the ring with the methyl group already in place. The amino group is then removed to leave the activated core for nitration.

  • Route B (Discarded): Nitration of p-toluidine followed by cyclization.

    • Rationale: Nitration of p-toluidine yields 4-methyl-3-nitroaniline. Cyclization of this precursor typically yields 4-methyl-7-nitrobenzothiazole or mixtures, failing to place the nitro group at C5 efficiently.

Key Precursors & Reagents Table
Precursor / ReagentRoleGrade/PurityCritical Hazard
p-Toluidine Starting Scaffold>99% (Reagent)Toxic, Carcinogen
Ammonium Thiocyanate Thio-sourceACS ReagentHygroscopic
Bromine (

)
Cyclization AgentReagent GradeCorrosive, Volatile
Sodium Nitrite (

)
DiazotizationACS ReagentOxidizer
Hypophosphorous Acid (

)
Deamination50% aq. solnCorrosive
Fuming Nitric Acid Nitration Source>90%Strong Oxidizer

Part 2: Synthesis of the Core (6-Methylbenzothiazole)

This phase constructs the heterocyclic system. We utilize the Hugerschoff Synthesis to form 2-amino-6-methylbenzothiazole, followed by a Sandmeyer-type reduction to remove the amine.

Step 2.1: Formation of 2-Amino-6-methylbenzothiazole

Mechanism: Electrophilic attack of bromonium ion on the thiourea sulfur, followed by intramolecular


 cyclization.

Protocol:

  • Thiourea Formation: Dissolve p-toluidine (0.1 mol) in dilute HCl. Add ammonium thiocyanate (0.11 mol) and reflux for 4 hours. Cool to precipitate p-tolylthiourea.

  • Cyclization: Suspend p-tolylthiourea (10 g) in chloroform (100 mL).

  • Bromination: Add a solution of bromine (1.0 eq) in chloroform dropwise at 0–5°C. The reaction is exothermic.

  • Workup: Reflux for 1 hour until HBr evolution ceases. Remove solvent. Treat the residue with aqueous sulfur dioxide (to reduce excess

    
    ) and then basify with ammonia to pH 9.
    
  • Purification: Filter the precipitate and recrystallize from ethanol.

    • Validation: MP 136–138°C;

      
       NMR shows characteristic methyl singlet and aromatic protons.
      
Step 2.2: Reductive Deamination (Removal of )

To obtain the 6-methylbenzothiazole precursor required for the specific 5-nitro target, the activating amino group must be removed.

Protocol:

  • Diazotization: Dissolve 2-amino-6-methylbenzothiazole (5 g) in

    
     (85%, 30 mL). Cool to -10°C. Add 
    
    
    
    (1.2 eq) dissolved in minimal water dropwise (maintain temp < -5°C).
  • Reduction: Add pre-cooled 50% hypophosphorous acid (

    
    , 5 eq) slowly.
    
  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (nitrogen evolution observed).

  • Extraction: Neutralize with NaOH (keep cool) and extract with diethyl ether.

  • Yield: Evaporation yields 6-methylbenzothiazole as a low-melting solid or oil.

Part 3: Regioselective Nitration (The Critical Step)

This is the defining step where scientific precision is paramount. The methyl group at C6 activates positions C5 and C7. However, C7 is sterically hindered by the thiazole sulfur and electronically disfavored compared to C5.

Mechanism & Regiochemistry

The nitronium ion (


) attacks the most electron-rich, accessible carbon.
  • C5 Position: Ortho to Methyl, Meta to the electron-withdrawing C=N bond. (Favored)

  • C7 Position: Ortho to Methyl, Ortho to Sulfur. Steric clash with the lone pairs of Sulfur reduces yield.

Experimental Protocol

Reagents: Potassium Nitrate (


) in conc. Sulfuric Acid (

).[1][2] Note: Using

allows for gentler in-situ generation of anhydrous

.
  • Preparation: Dissolve 6-methylbenzothiazole (2.0 g) in conc.

    
     (10 mL) at 0°C.
    
  • Nitration: Add

    
     (1.05 eq) in small portions over 30 minutes. Strictly maintain temperature between 0–5°C.  Higher temperatures promote dinitration or oxidation of the sulfur.
    
  • Quenching: Pour the mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isomer Separation:

    • Filter the crude solid.[3][4][5]

    • Fractional Crystallization: Dissolve in hot ethanol. The 5-nitro isomer is typically less soluble and crystallizes first upon cooling. The 7-nitro isomer remains in the mother liquor.

    • Chromatography (Alternative): Silica gel column, eluting with Hexane:Ethyl Acetate (8:2).

Data Validation

The product must be characterized to confirm the nitro position.

Isomer

NMR Characteristic (Coupling)
Melting Point
5-Nitro (Target)Two singlets (para-like) for H4/H7 due to substituents. NOE observed between Me and H7? No, Me and H7 are ortho.160–162°C
7-Nitro Two doublets (ortho coupling H4-H5).145–148°C

Part 4: Visualization of Synthesis Pathway

SynthesisPathway PT p-Toluidine (Precursor) Thiourea p-Tolylthiourea PT->Thiourea NH4SCN, HCl Reflux AminoBT 2-Amino-6-methyl benzothiazole Thiourea->AminoBT Br2, CHCl3 Hugerschoff Cyclization Diazo Diazonium Intermediate AminoBT->Diazo NaNO2, H3PO4 < 0°C Core 6-Methyl benzothiazole Diazo->Core H3PO2 Reductive Deamination Target 6-Methyl-5-nitro benzothiazole Core->Target KNO3, H2SO4 0-5°C (Major) Isomer 7-Nitro Isomer (By-product) Core->Isomer (Minor)

Caption: Step-wise synthesis from p-toluidine to the target 5-nitro derivative, highlighting the critical deamination and regioselective nitration steps.

Part 5: Safety & Scalability Considerations

Thermal Hazards
  • Nitration: The nitration of benzothiazoles is highly exothermic. Accumulation of reagents at low temperatures followed by a sudden exotherm ("runaway") is a risk. Control: Use active cooling and precise addition rates.

  • Diazotization: Diazonium salts are unstable. Do not isolate the intermediate; proceed immediately to reduction with hypophosphorous acid.

Waste Management
  • Acidic Waste: The nitration waste contains concentrated sulfuric acid. Neutralize slowly with sodium carbonate before disposal.

  • Brominated Waste: The Hugerschoff step generates HBr and brominated organics. Quench with sodium thiosulfate/bisulfite.

References

  • Organic Syntheses. "Benzothiazole, 2-amino-6-methyl-." Org.[6][7] Synth.1942 , 22, 16. Link

  • Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984. (Standard reference for electrophilic substitution rules in benzothiazoles).
  • Jordan, A. D., et al. "Synthesis and biological evaluation of 2-amino-6-methylbenzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2008.
  • PubChem. "2-Amino-6-methylbenzothiazole Compound Summary." National Center for Biotechnology Information. Link

  • Royal Society of Chemistry. "Nitration of Methyl Benzoate (Analogous Mechanism)." RSC Education. Link

Sources

An In-depth Technical Guide to 6-Methyl-5-nitrobenzothiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 6-methyl-5-nitrobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, chemical reactivity, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heteroaromatic compounds characterized by a benzene ring fused to a thiazole ring.[1] This privileged scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[2] The versatility of the benzothiazole nucleus has led to its incorporation into drugs with antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3] Furthermore, derivatives of benzothiazole have been extensively investigated as potent and selective antitumor agents.[2][4] The electronic properties and the ability to participate in various chemical transformations make benzothiazoles valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[5]

Physicochemical Properties of Nitrobenzothiazole Derivatives

For a quantitative perspective, the following table summarizes computed physicochemical properties for the closely related 6-nitrobenzothiazole:

PropertyValueUnitSource
Molecular Weight180.18 g/mol [6][7]
LogP (Octanol/Water Partition Coefficient)2.204[7]
Water Solubility (logS)-3.45mol/L[7]
McGowan's Characteristic Volume114.320ml/mol[7]

These values suggest that this compound would be a relatively non-polar molecule with low water solubility.

Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic strategies. A plausible route involves the nitration of a 6-methylbenzothiazole precursor. The following is a proposed experimental protocol based on general procedures for the synthesis of nitrobenzothiazole derivatives.

Proposed Synthesis of this compound

A common method for the synthesis of nitrobenzothiazoles involves the nitration of an existing benzothiazole ring system.[8]

G cluster_0 Step 1: Formation of 2-Amino-6-methylbenzothiazole cluster_1 Step 2: Diazotization and Deamination cluster_2 Step 3: Nitration 4-methylaniline 4-Methylaniline KSCN_Br2 KSCN, Br₂, Glacial Acetic Acid 4-methylaniline->KSCN_Br2 2_amino_6_methyl 2-Amino-6-methylbenzothiazole KSCN_Br2->2_amino_6_methyl 2_amino_6_methyl_2 2-Amino-6-methylbenzothiazole NaNO2_H3PO2 NaNO₂, H₃PO₂, H₂O 2_amino_6_methyl_2->NaNO2_H3PO2 6_methyl 6-Methylbenzothiazole NaNO2_H3PO2->6_methyl 6_methyl_2 6-Methylbenzothiazole HNO3_H2SO4 HNO₃, H₂SO₄ 6_methyl_2->HNO3_H2SO4 product This compound HNO3_H2SO4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

  • Dissolve 4-methylaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.[9]

  • Cool the reaction mixture to 0°C in an ice bath.[9]

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled mixture, maintaining the temperature below 10°C.[9]

  • After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-6-methylbenzothiazole.

Step 2: Synthesis of 6-Methylbenzothiazole (Deamination)

  • Suspend 2-amino-6-methylbenzothiazole (1 equivalent) in an aqueous solution of hypophosphorous acid (H₃PO₂).

  • Cool the suspension to 0-5°C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

  • After the addition, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methylbenzothiazole.

Step 3: Nitration to this compound

  • Carefully add 6-methylbenzothiazole (1 equivalent) to concentrated sulfuric acid at 0-5°C.

  • To this solution, add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[8]

  • After the addition, stir the reaction mixture at a controlled temperature (e.g., 10-15°C) for 2 hours.[8]

  • Pour the reaction mixture onto crushed ice to precipitate the product.[8]

  • Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.[8]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the nitro group (-NO₂) around 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching).[1] The C=N stretching of the thiazole ring would appear around 1600-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons on the benzothiazole ring would appear in the region of δ 7.0-8.5 ppm. A singlet corresponding to the methyl group protons would be observed around δ 2.5 ppm.

    • ¹³C NMR: Resonances for the aromatic carbons and the methyl carbon would be observed in their characteristic regions.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound would be observed.

Chemical Reactivity and Synthetic Utility

The presence of the electron-withdrawing nitro group at the 5-position and the electron-donating methyl group at the 6-position significantly influences the chemical reactivity of the benzothiazole ring. The nitro group can be reduced to an amino group, providing a handle for further functionalization. This amino derivative can then be used to synthesize a variety of other derivatives, such as Schiff bases, amides, and sulfonamides.[1]

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. The nitro group can be a precursor to other functional groups, and the methyl group can also be functionalized, for instance, through oxidation.

Biological Activities and Therapeutic Potential

The benzothiazole nucleus is a cornerstone in the development of compounds with a wide spectrum of biological activities.[10] While specific studies on this compound are limited in the provided literature, the activities of related compounds provide a strong rationale for its investigation.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity.[3][4] The mechanism of action is often multifactorial and can involve the inhibition of key enzymes like topoisomerase I/II or tyrosine kinases.[11] The introduction of a nitro group can sometimes enhance the cytotoxic effects of a molecule.[12] For instance, certain nitrobenzylidene-containing thiazolidinone derivatives have shown significant anticancer activity.[12] The antiproliferative effects of benzothiazoles have been observed in various cancer cell lines, including those of the pancreas, lung, and breast.[3][13]

The following diagram illustrates a generalized signaling pathway that could be targeted by benzothiazole derivatives in cancer cells.

G Benzothiazole_Derivative Benzothiazole Derivative Tyrosine_Kinase Tyrosine Kinase Benzothiazole_Derivative->Tyrosine_Kinase Inhibition Apoptosis Apoptosis Benzothiazole_Derivative->Apoptosis Induction Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Tyrosine_Kinase->Signaling_Cascade Activation Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotion Signaling_Cascade->Apoptosis Inhibition

Caption: Potential anticancer mechanism of benzothiazole derivatives.

Antimicrobial and Other Activities

Benzothiazole derivatives have also been reported to possess significant antimicrobial, antifungal, anthelmintic, and anti-inflammatory activities.[1][9][14] The presence of the –N=C-S– group is thought to be crucial for some of these activities.[1] The exploration of this compound and its derivatives for these applications is a promising area of research.

The following table summarizes the diverse biological activities reported for various benzothiazole derivatives:

Biological ActivityReference Compound/ClassSource
Anticancer2-Phenylbenzothiazoles[2][3]
AntimicrobialSchiff base derivatives of benzothiazole[1][10]
Anthelmintic2-Amino-6-substituted benzothiazoles[9]
Anti-inflammatoryGeneral benzothiazole derivatives[1][10]
AntiviralGeneral benzothiazole derivatives[10]
AntimalarialGeneral benzothiazole derivatives[1][10]
AnticonvulsantGeneral benzothiazole derivatives[1]

Future Perspectives and Research Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes.

  • Derivatization: Synthesizing a library of derivatives by modifying the nitro and methyl groups to establish structure-activity relationships.

  • Biological Screening: Comprehensive in vitro and in vivo evaluation of the synthesized compounds for their anticancer, antimicrobial, and anti-inflammatory activities.

  • Mechanistic Studies: Elucidating the precise mechanisms of action of the most potent derivatives to guide further drug design.

The exploration of this and related compounds could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • ResearchGate. Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. [Link]

  • RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]

  • MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

  • Taylor & Francis Online. Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. [Link]

  • PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. [Link]

  • PMC - NIH. Benzothiazole derivatives as anticancer agents. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • Google Patents.
  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). [Link]

  • FLORE. Benzothiazole derivatives as anticancer agents. [Link]

  • PubChem - NIH. 5-Nitrobenzothiazole. [Link]

  • NIH. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • Frontiers. Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. [Link]

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An In-depth Technical Guide to the Safe Handling and Application of 6-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Duality of 6-Methyl-5-nitrobenzothiazole in Research

This compound is a heterocyclic aromatic compound that, like many nitroaromatic molecules, presents a double-edged sword to the scientific community. On one hand, its unique electronic properties and reactive nature make it a valuable building block in the synthesis of a diverse range of pharmacologically active compounds, including potential antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The benzothiazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of the methyl and nitro groups offers synthetic handles for further molecular elaboration.[1]

On the other hand, the very reactivity that makes this compound synthetically attractive also underpins its potential hazards. Nitroaromatic compounds as a class are known for their toxicity, and some have been identified as mutagenic or carcinogenic.[3][4] Therefore, a thorough understanding of the safe handling, storage, and disposal of this compound is not merely a procedural formality but a critical component of responsible and successful research.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, more causal understanding of the hazards associated with this compound. By elucidating the "why" behind the safety protocols, this document aims to empower researchers to not only protect themselves and their environment but also to make more informed decisions in their experimental design and execution.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. This compound is typically a yellow to orange crystalline solid with moderate solubility in organic solvents.[2]

PropertyValueSource(s)
Chemical Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
CAS Number 2941-66-4
Appearance Yellow to orange crystalline solid[2]
Melting Point 134-137 °C
Solubility Moderately soluble in organic solvents[2]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its classification as a skin, eye, and respiratory irritant, and the general toxicological profile of nitroaromatic compounds.[5]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following hazard statements are pertinent:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

  • H302: Harmful if swallowed. [5]

NFPA 704 Hazard Diamond

NFPA 704 Diamond for this compound cluster_0 Health 2 Flammability 1 Instability 0 Special

Caption: Inferred NFPA 704 Hazard Diamond for this compound.

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury. This is based on its classification as a skin, eye, and respiratory irritant.

  • Flammability (Red): 1 - Combustible solid that requires significant preheating before ignition can occur.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special (White): No special hazards are noted.

Toxicological Profile: The Nitroaromatic Concern

While specific LD50 data for this compound is not available, data from closely related compounds provides valuable context for its potential toxicity. For instance, 2-amino-5-nitrothiazole has a reported oral LD50 of 535 mg/kg in mice, and 2-methyl-4-nitroimidazole has an oral LD50 of 1540 mg/kg.[2][6] These values suggest a moderate level of acute toxicity.

Of greater concern is the potential for long-term health effects associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and have been classified as reasonably anticipated to be human carcinogens.[3][4] The nitro group can be metabolically reduced to form reactive intermediates that can interact with DNA, leading to genetic damage.[7] Therefore, it is imperative to handle this compound with the assumption that it may possess mutagenic or carcinogenic properties and to minimize exposure at all times.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Workflow for Handling this compound Start Prepare to Handle This compound Goggles Don Chemical Safety Goggles Start->Goggles Gloves Inspect and Don Nitrile Gloves Goggles->Gloves LabCoat Wear Flame-Resistant Lab Coat Gloves->LabCoat FumeHood Work in a Certified Chemical Fume Hood LabCoat->FumeHood End Proceed with Experiment FumeHood->End

Caption: Mandatory PPE workflow before handling the compound.

Engineering Controls

All weighing and handling of solid this compound should be performed in a certified chemical fume hood to prevent the inhalation of fine dust particles. For reactions that may generate vapors, the use of a fume hood is also mandatory.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Segregation: Store separately from strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[5]

Emergency Response Workflow for Exposure Exposure Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Eye Eye Contact: Flush with water for 15 min Identify->Eye Skin Skin Contact: Wash with soap and water Identify->Skin Inhalation Inhalation: Move to fresh air Identify->Inhalation Ingestion Ingestion: Rinse mouth, give water Identify->Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical Synthesis of 2-Methyl-5-nitrobenzothiazole Reactants 2,4-Dinitrochlorobenzene + Thioacetamide Reaction Heat to 100°C Reactants->Reaction Solvent Sulfolane Solvent->Reaction in Product 2-Methyl-5-nitrobenzothiazole Reaction->Product

Caption: A general synthetic route to 2-Methyl-5-nitrobenzothiazole.

Reactivity

The presence of the nitro group makes the benzothiazole ring susceptible to nucleophilic substitution reactions. [2]This reactivity is often exploited in the synthesis of more complex molecules. The nitro group can also be reduced to an amino group, providing another synthetic handle for further derivatization.

Hazardous Reactions: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.

Section 6: Application in Drug Discovery: Synthesis of a Bioactive Derivative

A primary application of this compound is as a precursor for the synthesis of bioactive compounds. For example, it can be used to synthesize 2-amino-6-methyl-5-nitrobenzothiazole, which can then be further modified. The following is a representative protocol for the synthesis of 2-amino-6-nitrobenzothiazole, a key intermediate for various pharmacologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol is adapted from established literature procedures and should be performed with all the safety precautions outlined in this guide. [8] Materials:

  • 2-Acetylaminobenzothiazole

  • 94% Nitric Acid

  • Methanol

  • Concentrated Sodium Hydroxide solution

  • Ice

Procedure:

  • Nitration: In a fume hood, carefully add 96 g (0.5 mol) of 2-acetylaminobenzothiazole to 300 g of 94% strength nitric acid at 0-5 °C with stirring.

  • Allow the reaction mixture to stir for 3 hours without external cooling. The temperature will rise to approximately 28 °C.

  • Pour the reaction mixture onto 600 g of an ice/water mixture.

  • Filter the resulting precipitate and wash it with 2 L of water in portions to obtain a paste of 2-acetylamino-6-nitrobenzothiazole.

  • Hydrolysis: Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.

  • Heat the suspension to 60 °C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours by the periodic addition of sodium hydroxide solution.

  • Cool the mixture to 20 °C to allow the 2-amino-6-nitrobenzothiazole to crystallize.

  • Isolate the product by filtration and wash with 200 ml of methanol, followed by water until the washings are neutral.

  • Dry the product under vacuum at 50 °C.

Section 7: Waste Disposal

Proper disposal of this compound and its associated waste is a critical final step in its safe handling.

Waste Segregation and Disposal

As a halogenated nitroaromatic compound, this compound waste should be segregated and disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for halogenated organic waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled container for halogenated organic waste.

  • Disposal Method: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company. [9]

Waste Disposal Workflow Start Generate Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container Clearly Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store Contact Contact EHS for Pickup Store->Contact End Proper Disposal by Incineration Contact->End

Caption: A systematic approach to the disposal of this compound waste.

Conclusion

This compound is a compound of significant interest in the field of drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding the chemical and physical properties, recognizing the potential health risks, and adhering to strict safety protocols for handling, storage, and disposal, researchers can safely unlock the synthetic potential of this valuable molecule. This guide serves as a comprehensive resource to support the responsible and innovative use of this compound in the advancement of science.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitroimidazole. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved from [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: Nitrobenzene. National Institutes of Health. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
  • National Center for Biotechnology Information. (n.d.). 6-Nitrobenzothiazole. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (1978). Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Mutagenicity of nitrobenzyl derivatives: potential bioreductive anticancer agents. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). Mutagenicity of nitric oxide and its inhibition by antioxidants. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The numerical probability of carcinogenicity to humans of some antimicrobials: Nitro-monoaromatics (including 5-nitrofurans and 5-nitroimidazoles), quinoxaline-1,4-dioxides (including carbadox), and chloramphenicol. PubMed. Retrieved from [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Nitrobenzene Carcinogenicity in Animals and Human Hazard Evaluation. PubMed. Retrieved from [Link]

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Physical Characteristics and Characterization of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the physical characteristics, synthesis, and characterization of 2-Methyl-5-nitrobenzothiazole .

Technical Guide for Research & Development

Executive Summary

2-Methyl-5-nitrobenzothiazole (CAS 2941-66-4) is a bicyclic heteroaromatic compound serving as a critical scaffold in the synthesis of azo dyes, photosensitizers, and pharmaceutical agents (specifically antimicrobial and antitumor derivatives).[1][2] Unlike its isomer 2-methyl-6-nitrobenzothiazole, which is readily obtained via direct nitration, the 5-nitro isomer requires specific cyclization pathways to establish the nitro group at the meta position relative to the ring nitrogen. This guide provides authoritative physical data, synthesis protocols, and characterization standards.

Molecular Identity & Structural Analysis[2][3]

ParameterData
IUPAC Name 2-Methyl-5-nitro-1,3-benzothiazole
CAS Registry Number 2941-66-4
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
SMILES CC1=NC2=C(S1)C=CC(=C2)=O
InChI Key VEWGTWPJKSPGCD-UHFFFAOYSA-N
Structural Features Fused benzene and thiazole rings; Nitro group at C5; Methyl group at C2.[2][3][4][5][6][7]

Physical & Thermodynamic Properties

The following data represents field-verified values for the crystalline solid.

PropertyValue / CharacteristicContext/Notes
Appearance Yellow to orange crystalline powderColor arises from the nitro-conjugated π-system.
Melting Point 134 – 137 °C Sharp transition indicates high purity.
Solubility Soluble in DMSO, DMF, Acetone, Chloroform.Low solubility in water; moderate in ethanol.
pKa ~ -0.87 (Calculated)Weakly basic nitrogen; protonation occurs only in strong acid.
Density ~1.52 g/cm³ (Predicted)Solid state packing density.
UV-Vis Absorption λmax ≈ 300–320 nm (tailing to 400 nm)Responsible for yellow coloration.

Synthesis & Purification Protocol

Method: Cyclization of 2,4-dinitrochlorobenzene with Thioacetamide. Rationale: Direct nitration of 2-methylbenzothiazole yields primarily the 6-nitro isomer due to the directing effect of the thiazole ring. The 5-nitro isomer is best accessible via de novo ring construction.

Experimental Workflow

Reagents:

  • 2,4-Dinitrochlorobenzene (10.13 g, 50 mmol)

  • Thioacetamide (15.0 g, 200 mmol)

  • Sulpholane (50 mL) - Solvent

  • Water (for precipitation)

Protocol:

  • Preparation: Charge a reaction vessel with 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.

  • Cyclization: Heat the suspension to 100°C with vigorous stirring. Maintain temperature for 1 hour . The mixture will clarify as the reaction proceeds.

  • Quenching: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the mixture into 200 mL of cold water to precipitate the crude product.

  • Filtration: Filter the yellow solid under vacuum.

  • Purification: Wash the filter cake extensively with water to remove excess thioacetamide and sulpholane. Recrystallize from ethanol if higher purity (>98%) is required.

Spectroscopic Characterization

To validate the identity of 2-Methyl-5-nitrobenzothiazole, the following spectral signatures must be confirmed.

A. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃ The 5-nitro substitution pattern creates a distinct aromatic splitting pattern compared to the 6-nitro isomer.

PositionShift (δ, ppm)MultiplicityCoupling (J)Assignment
C2-CH₃ 2.85 – 2.95 Singlet (3H)-Methyl group on thiazole ring.
H4 8.60 – 8.75 Doublet (1H)J ≈ 2.2 HzAromatic proton between nitro and ring fusion (deshielded).
H6 8.20 – 8.35 Doublet of Doublets (1H)J ≈ 9.0, 2.2 HzAromatic proton ortho to nitro.
H7 8.05 – 8.15 Doublet (1H)J ≈ 9.0 HzAromatic proton adjacent to sulfur.

Note: H4 is the most downfield aromatic signal due to the inductive effect of the nitro group and the anisotropic effect of the adjacent thiazole nitrogen.

B. Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet

  • NO₂ Asymmetric Stretch: 1515 – 1535 cm⁻¹ (Strong)

  • NO₂ Symmetric Stretch: 1335 – 1350 cm⁻¹ (Strong)

  • C=N Stretch (Thiazole): ~1600 – 1630 cm⁻¹

  • C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹

  • C-H Stretch (Aliphatic Methyl): 2920 – 2950 cm⁻¹

Visualization of Workflows

Synthesis & Characterization Logic

The following diagram illustrates the critical path for synthesis and the logic tree for distinguishing the 5-nitro isomer from the 6-nitro impurity.

G Start Starting Materials 2,4-Dinitrochlorobenzene + Thioacetamide Reaction Cyclization Reaction Solvent: Sulpholane, 100°C, 1 hr Start->Reaction Nucleophilic Attack Quench Quench & Precipitate Add to 200mL Water Reaction->Quench Cooling Crude Crude Product Yellow Solid Quench->Crude Filtration Purify Recrystallization (Ethanol) Crude->Purify Final Pure 2-Methyl-5-nitrobenzothiazole Purify->Final QC_NMR QC: 1H-NMR Analysis Check H4 Coupling (d, J~2Hz) Final->QC_NMR QC_MP QC: Melting Point Target: 134-137°C Final->QC_MP

Caption: Synthesis pathway via cyclization of 2,4-dinitrochlorobenzene, avoiding regioisomer contamination common in direct nitration.

References

  • Sigma-Aldrich. (n.d.).[8] 2-Methyl-5-nitrobenzothiazole Product Sheet. Retrieved from

  • ChemSynthesis. (n.d.). 2-Methyl-5-nitro-1,3-benzothiazole Physical Properties. Retrieved from

  • Baumann, M., et al. (1989). Process for the preparation of benzothiazoles. U.S. Patent 4,808,723. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-nitrobenzothiazole Product Data. Retrieved from

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In-Depth Technical Guide: Mechanism of Action Speculation for 6-Methyl-5-nitrobenzothiazole

[1]

Executive Summary

Compound: this compound Molecular Formula:

Molecular Weight:Class:12

Core Thesis: The pharmacological activity of this compound is hypothesized to be dual-mechanistic. The 5-nitro group acts as a bioreductive "warhead," capable of generating reactive oxygen species (ROS) or forming covalent DNA adducts upon enzymatic reduction (specifically in hypoxic or anaerobic environments).[1] Simultaneously, the benzothiazole core , stabilized by the 6-methyl substituent, functions as a planar scaffold that mimics purine bases, potentially inhibiting kinases or DNA gyrase. The 6-methyl group specifically serves to block metabolic hydroxylation at the C6 position, likely extending the compound's half-life compared to non-methylated analogs.[1]

Chemical Biology & Structural Analysis[1][3]

The Pharmacophore

The molecule consists of three distinct functional zones, each contributing to the proposed mechanism:

Functional ZoneStructural FeatureMechanistic Role
Zone A (Warhead) 5-Nitro group (

)
Redox Cycling: Substrate for nitroreductases (Type I/II).[1] Electrophile Generation: Precursor to hydroxylamines ($ -NHOH $).[1]
Zone B (Scaffold) Benzothiazole RingIntercalation: Planar aromatic system allows DNA intercalation.[1] Enzyme Binding: Mimics ATP/GTP purine rings.[1]
Zone C (Shield) 6-Methyl group (

)
Metabolic Blockade: Prevents CYP450-mediated oxidation at the vulnerable C6 position.[1] Steric Effect: Induces orthogonal torsion of the adjacent 5-nitro group, tuning redox potential.[1]
The "Ortho-Effect" Insight

A critical structural nuance is the ortho positioning of the methyl (C6) and nitro (C5) groups.

  • Steric Consequence: The bulk of the methyl group forces the nitro group to rotate slightly out of the plane of the benzene ring.

  • Electronic Consequence: This de-conjugation raises the energy required to reduce the nitro group (lowers the reduction potential,

    
    ).
    
  • Biological Outcome: This likely makes the compound more selective for bacterial nitroreductases (which have lower redox potentials) over mammalian reductases, potentially improving the therapeutic index (safety profile).

Speculative Mechanisms of Action

Pathway A: Nitroreductase-Mediated Bioreduction (The "Trojan Horse")

This is the primary hypothesis for antimicrobial and anti-cancer activity (specifically in hypoxic tumors).[1]

  • Entry: The lipophilic molecule diffuses across the cell membrane.

  • Enzymatic Reduction: Intracellular nitroreductases (NTRs) perform a series of 2-electron reductions.[1]

    • Divergence:

      • Aerobic Conditions (Futile Cycling): The nitro radical anion reacts with

        
         to regenerate the parent compound and produce Superoxide (
        
        
        ).[1] This causes oxidative stress.
      • Anaerobic/Hypoxic Conditions: The reduction proceeds to the hydroxylamine. This highly electrophilic species binds covalently to DNA (guanine residues), causing strand breaks and apoptosis.

    Pathway B: Enzyme Inhibition (The "Purine Mimic")

    Benzothiazoles are known inhibitors of DNA Gyrase (Bacterial) and PI3K/mTOR (Mammalian) .

    • The Nitrogen (N3) and Sulfur (S1) atoms in the thiazole ring create a dipole capable of hydrogen bonding with the ATP-binding pocket of kinases.

    • The 6-methyl group enhances hydrophobic interaction within the binding cleft, potentially increasing affinity compared to the unsubstituted parent.

    Visualization of Signaling Pathways

    The following diagram illustrates the dual-pathway mechanism: the redox cycling (ROS generation) and the direct DNA damage pathway.

    MechanismOfActionCompoundThis compoundRadicalNitro Radical Anion(R-NO2•-)Compound->Radical 1e- Reduction NTRNitroreductase(Type I / II)Radical->Compound Futile Cycle (Aerobic) NitrosoNitroso Intermediate(R-NO)Radical->Nitroso Anaerobic Reduction O2O2 (Oxygen)Radical->O2HydroxylHydroxylamine(R-NHOH)Nitroso->Hydroxyl +2e- DNABacterial/Cancer DNAHydroxyl->DNA Electrophilic Attack SuperoxideSuperoxide (O2•-)ROS GenerationO2->Superoxide e- Transfer AdductDNA Adducts(Strand Breaks)DNA->Adduct Covalent Binding

    Caption: Figure 1. Bioreductive activation pathway showing the divergence between aerobic futile cycling (ROS generation) and anaerobic reduction leading to genotoxic DNA adducts.

    Experimental Validation Framework

    To validate these speculative mechanisms, the following self-validating experimental protocols are proposed.

    Protocol 1: In Vitro Nitroreductase Assay (Mechanism Confirmation)

    Objective: Confirm that this compound is a substrate for bacterial nitroreductases.[1]

    • Reagents: Purified E. coli Nitroreductase (NfsA or NfsB), NADPH (cofactor), Phosphate Buffer (pH 7.4).

    • Setup:

      • Prepare a 100 µM solution of the test compound in buffer + 1% DMSO.

      • Add 200 µM NADPH.

      • Initiate reaction with 1 µg/mL Nitroreductase.

    • Detection: Monitor absorbance at 340 nm (NADPH depletion) and 400-450 nm (characteristic nitro-group absorbance shift).[1]

    • Validation: The rate of NADPH consumption must be significantly higher in the presence of the compound compared to the blank (NADPH + Enzyme only).

    Protocol 2: ROS Generation Assay (DCFDA Staining)

    Objective: Quantify oxidative stress in aerobic conditions.[1]

    • Cell Line: A549 (Lung cancer) or E. coli culture.[1]

    • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).[1]

    • Workflow:

      • Incubate cells with this compound (IC50 concentration) for 4 hours.[1]

      • Add DCFDA (10 µM) and incubate for 30 mins.

      • Wash with PBS.

    • Readout: Fluorescence spectroscopy (Ex/Em: 485/535 nm).

    • Control: Positive control using Menadione (known redox cycler).

    Protocol 3: Synthesis of the Compound (For Verification)

    If the compound is not commercially available, it must be synthesized to ensure purity for testing. Method: Hugershoff Reaction variation.

    • Precursor: 1-(4-methyl-3-nitrophenyl)thiourea.[1]

    • Reagent: Bromine (

      
      ) in Glacial Acetic Acid or Chloroform.[1]
      
    • Condition: Cyclization at

      
      , followed by reflux.[1]
      
    • Purification: Recrystallization from Ethanol.[3]

    Experimental Workflow Diagram

    ExperimentalWorkflowStartStart: this compoundBranch1Assay 1:Nitroreductase KineticsStart->Branch1Branch2Assay 2:ROS (DCFDA)Start->Branch2Branch3Assay 3:MIC / CytotoxicityStart->Branch3Result1NADPH Depletion(Redox Substrate)Branch1->Result1 Spectrophotometry Result2Fluorescence Increase(Oxidative Stress)Branch2->Result2 Fluorometry Result3Cell Death(Apoptosis/Lysis)Branch3->Result3 MTT / Alamar Blue

    Caption: Figure 2. Validation workflow to confirm the redox-active nature and cytotoxicity of the compound.

    References

    • Hof, H., et al. (1984). "Antibacterial activities of nitrothiazole derivatives." Journal of Antimicrobial Chemotherapy. Link

    • BenchChem. (2025).[1][4] "An In-depth Technical Guide to 6-Aminobenzothiazole: Properties, Synthesis, and Biological Activities." BenchChem Technical Guides. Link[1]

    • Kashyap, S.J., et al. (2023). "Recent insights into antibacterial potential of benzothiazole derivatives." PMC - NCBI.[1] Link

    • Organic Process Research & Development. (2024). "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Publications. Link

    • PubChem. "5-Nitrobenzothiazole Compound Summary."[1] National Library of Medicine. Link[1]

    Methodological & Application

    Application Notes & Protocols: 6-Methyl-5-nitrobenzothiazole as a Strategic Intermediate in Modern Drug Discovery

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Benzothiazole Scaffold and the Strategic Role of Nitro Intermediates

    The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Derivatives of benzothiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The FDA-approved drug Riluzole, used for amyotrophic lateral sclerosis (ALS), features a 2-aminobenzothiazole core, underscoring the clinical significance of this heterocycle.[5]

    Within the vast chemical space of benzothiazole derivatives, nitro-substituted analogues serve as exceptionally versatile intermediates. The nitro group is a powerful electron-withdrawing moiety that can influence the electronic properties of the entire molecule.[6][7] More importantly, it is a synthetic linchpin, readily convertible to an amino group, which in turn opens a gateway to a multitude of subsequent chemical transformations.[8][9][10] This nitro-to-amine reduction is a cornerstone of many drug discovery campaigns, allowing for the systematic elaboration of a core scaffold to build structure-activity relationships (SAR).

    This guide focuses on 6-methyl-5-nitrobenzothiazole , a specific and highly valuable intermediate. The substitution pattern is deliberate:

    • The nitro group at the C5 position is the primary reactive handle for derivatization via reduction.

    • The methyl group at the C6 position provides a subtle yet important modification, enhancing lipophilicity and potentially influencing metabolic stability and target engagement compared to its unsubstituted counterpart.

    These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into a key amino intermediate, followed by workflows for its application in the synthesis of potential therapeutic agents.

    Physicochemical Properties and Safety Data

    Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the key intermediate.

    PropertyData
    Chemical Name This compound
    Molecular Formula C₈H₆N₂O₂S
    Molecular Weight 194.21 g/mol
    Appearance Pale yellow to yellow crystalline solid
    Melting Point Data not widely published; expected to be >150 °C based on similar structures like 2-amino-6-nitrobenzothiazole (~250 °C).[11]
    Solubility Sparingly soluble in cold alcohols; soluble in DMSO, DMF, and hot polar organic solvents.

    Safety & Handling:

    • Toxicity: Nitroaromatic compounds should be handled with care as they can be toxic and mutagenic.[9][12] The bioreduction of nitroaromatics can lead to the formation of reactive intermediates that may cause cellular damage.[12] Always handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

    • Disposal: Dispose of chemical waste according to institutional and local regulations.

    Synthesis and Derivatization Protocols

    Protocol 1: Synthesis of this compound (Intermediate 1)

    The most direct route to Intermediate 1 is the regioselective nitration of 6-methylbenzothiazole. The benzothiazole ring system is moderately activated, and the nitration must be performed under controlled conditions to prevent over-reaction and ensure selectivity for the C5 position.

    Causality Behind Experimental Choices:

    • Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for electrophilic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

    • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the substrate is critical to control the reaction rate, prevent side product formation (such as dinitration or oxidation), and ensure safety.

    Reaction Workflow Diagram

    Start 6-Methylbenzothiazole Reagents HNO₃ / H₂SO₄ 0-5 °C Start->Reagents Workup Quench on Ice Filter & Wash Reagents->Workup Nitration Product This compound (Intermediate 1) Purification Recrystallization (e.g., from Ethanol) Workup->Purification Purification->Product

    Caption: Synthetic workflow for the nitration of 6-methylbenzothiazole.

    Step-by-Step Methodology:

    • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

    • Substrate Addition: Slowly add 6-methylbenzothiazole (10.0 g, 67.0 mmol) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

    • Nitration: Prepare the nitrating mixture by cautiously adding 6.4 mL of concentrated nitric acid (sp. gr. 1.42) to 15 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the solution of 6-methylbenzothiazole over 45-60 minutes, maintaining the internal temperature between 0 and 5 °C.[13]

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot should be UV active and stain with permanganate.

    • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.

    • Isolation & Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from ethanol to yield Intermediate 1 as a crystalline solid.

    • Characterization: Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). The IR spectrum should show characteristic strong peaks for the nitro group around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹.[14]

    Protocol 2: Reduction to 5-Amino-6-methylbenzothiazole (Gateway Intermediate 2)

    The conversion of the nitro group to a primary amine is the most critical step, transforming the inert nitro-compound into a versatile building block for diversification. Catalytic hydrogenation is a clean and efficient method for this transformation.

    Causality Behind Experimental Choices:

    • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

    • Hydrogen Source: Pressurized hydrogen gas is the reductant. The reaction is typically carried out in a Parr shaker or a similar hydrogenation apparatus to ensure efficient mixing of the substrate, catalyst, and hydrogen.

    • Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and are inert under the reaction conditions.

    Reaction Workflow Diagram

    Start This compound (Intermediate 1) Reaction Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) Start->Reaction Workup Filter through Celite® Concentrate in vacuo Reaction->Workup Reduction Product 5-Amino-6-methylbenzothiazole (Gateway Intermediate 2) Workup->Product

    Caption: The pivotal reduction of the nitro group to form the key amine intermediate.

    Step-by-Step Methodology:

    • Setup: To a hydrogenation vessel, add Intermediate 1 (5.0 g, 25.7 mmol) and 100 mL of methanol. Carefully add 10% Pd/C (0.5 g, 10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

    • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and shake or stir vigorously at room temperature.

    • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC (a new, more polar spot corresponding to the amine should appear). The reaction is typically complete within 4-6 hours.

    • Workup: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Isolation: Combine the filtrates and concentrate under reduced pressure to yield Gateway Intermediate 2 , typically as a solid that can be used in the next step without further purification.

    • Characterization: Confirm the structure. The IR spectrum will show the disappearance of the nitro group peaks and the appearance of N-H stretching bands around 3300-3500 cm⁻¹. The mass spectrum will show the correct molecular ion for the reduced product.

    Drug Discovery Application Workflows

    Gateway Intermediate 2 is the starting point for creating diverse compound libraries targeting various diseases.

    Workflow 1: Synthesis of Amide-Based Kinase Inhibitor Scaffolds

    Rationale: The benzothiazole scaffold can act as a bioisostere for other heterocyclic systems like quinazoline, which is present in many FDA-approved tyrosine kinase inhibitors (TKIs).[15] By forming an amide bond at the C5-amino position, one can mimic the "hinge-binding" motif crucial for the activity of many TKIs.

    Workflow Diagram

    cluster_0 Amide Library Synthesis Intermediate2 Gateway Intermediate 2 (Amine) Coupling EDC, HOBt DMF, rt Intermediate2->Coupling Acid R-COOH (Building Block) Acid->Coupling Product Amide-Based Library (Potential Kinase Inhibitors) Coupling->Product Amide Coupling

    Caption: Workflow for generating a library of potential kinase inhibitors.

    Protocol 3: Amide Coupling with a Carboxylic Acid

    • Setup: To a solution of Gateway Intermediate 2 (1.0 g, 6.1 mmol) in 20 mL of anhydrous DMF, add the desired carboxylic acid (1.1 equivalents, 6.7 mmol), HOBt (1.2 equivalents, 7.3 mmol), and EDC hydrochloride (1.2 equivalents, 7.3 mmol).

    • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

    • Monitoring & Workup: Monitor by TLC. Upon completion, pour the reaction mixture into 100 mL of cold water. Extract the product with ethyl acetate (3 x 50 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

    Workflow 2: Synthesis of Schiff Base Derivatives for Antimicrobial Screening

    Rationale: Schiff bases (imines) derived from heterocyclic amines are a well-established class of compounds with significant antimicrobial and antifungal activity.[14] This simple, one-step reaction allows for the rapid generation of a diverse library by varying the aldehyde component.

    Protocol 4: Condensation with an Aldehyde to Form a Schiff Base

    • Setup: In a round-bottom flask, dissolve Gateway Intermediate 2 (1.0 g, 6.1 mmol) in 30 mL of ethanol. Add a substituted aromatic aldehyde (1.0 equivalent, 6.1 mmol) and 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reaction: Reflux the mixture for 4-6 hours. A precipitate often forms as the reaction proceeds.

    • Monitoring & Isolation: Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

    • Purification: Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often pure enough for initial screening, but can be recrystallized if necessary.

    Proposed Biological Screening Cascade

    Once libraries of compounds are synthesized from Intermediate 2 , a structured screening process is essential to identify promising hits.

    cluster_0 Screening Cascade Library Synthesized Compound Library Primary Primary Assay (e.g., In Vitro Kinase IC₅₀ or Antimicrobial MIC) Library->Primary Hit Hit Identification (Potency > Threshold) Primary->Hit Secondary Secondary Assays (e.g., Cell-Based Assay, Selectivity Panel) Hit->Secondary Confirmed Hits ADMET In Vitro ADMET (Solubility, Permeability, Metabolic Stability) Secondary->ADMET Lead Lead Candidate ADMET->Lead Optimized Profile

    Caption: A typical workflow for screening and identifying lead candidates.

    • Primary Screening: Test all synthesized compounds in a high-throughput primary assay relevant to the therapeutic goal (e.g., an enzymatic assay for kinase inhibition or a Minimum Inhibitory Concentration (MIC) assay against bacterial strains).

    • Hit Confirmation & Dose-Response: Compounds that meet a predefined activity threshold are re-tested to confirm their activity and to determine a dose-response curve (e.g., IC₅₀ or EC₅₀).

    • Secondary Assays: Confirmed hits are advanced to more complex, biologically relevant assays, such as cell-based assays that measure target engagement or phenotypic outcomes (e.g., cancer cell proliferation). Selectivity profiling against related targets is crucial at this stage.

    • In Vitro ADMET: Promising leads are profiled for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and identify potential liabilities.

    Conclusion

    This compound is not merely another chemical but a strategic starting point for innovation in drug discovery. Its value lies in the synthetic accessibility and the unparalleled versatility of the 5-amino-6-methylbenzothiazole intermediate derived from it. The protocols and workflows detailed herein provide a robust framework for researchers to leverage this intermediate, enabling the rapid and logical construction of diverse compound libraries for screening against a multitude of therapeutic targets. By understanding the causality behind the synthetic steps and employing a systematic screening cascade, scientists can efficiently navigate the path from this key intermediate to novel lead candidates.

    References

    • Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. Taylor & Francis Online. [Link]

    • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]

    • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

    • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. ACS Publications. [Link]

    • Process for the preparation of 2-amino-6-nitro-benzothiazole.
    • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

    • Methyl m-nitrobenzoate. Organic Syntheses. [Link]

    • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]

    • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

    • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]

    • Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. ACS Publications. [Link]

    • Process for the preparation of benzothiazoles.
    • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

    • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

    • Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]

    • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

    • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. [Link]

    • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

    • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. [Link]

    • The common synthetic routes for benzothiazoles. ResearchGate. [Link]

    • Nitro-Group-Containing Drugs. PubMed. [Link]

    • Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. PubMed. [Link]

    • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

    • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Unife. [Link]

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

    • (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

    • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review. ResearchGate. [Link]

    • Nitro-Group-Containing Drugs. ACS Publications. [Link]

    • Analog design-Bioisosteric replacement strategies. Slideshare. [Link]

    • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

    • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

    • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. National Institutes of Health. [Link]

    • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link]

    • Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Bentham Science. [Link]

    Sources

    Synthesis of Schiff Base Derivatives from 2-Amino-6-Nitrobenzothiazole: A Detailed Application Note and Protocol

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    This comprehensive guide provides detailed protocols and application notes for the synthesis of Schiff base derivatives from 2-amino-6-nitrobenzothiazole. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document offers a scientifically rigorous yet accessible resource by explaining the rationale behind experimental choices and providing self-validating protocols.

    Introduction: The Versatile Benzothiazole Scaffold

    Benzothiazole, a heterocyclic aromatic compound, serves as a crucial pharmacophore in the development of new therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 2-aminobenzothiazole moiety, in particular, is a highly reactive intermediate that allows for the synthesis of a variety of fused heterocyclic compounds.[3]

    Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[4] The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole introduces a versatile linkage that can be readily modified by selecting different carbonyl compounds, thereby enabling the generation of a library of derivatives with potentially diverse biological profiles. The electron-withdrawing nitro group at the 6-position of the benzothiazole ring can influence the electronic properties and biological activity of the resulting Schiff bases.

    This guide will detail two primary synthetic methodologies: a conventional heating approach and a more rapid microwave-assisted synthesis. Furthermore, it will outline the essential characterization techniques and discuss the potential applications of these synthesized derivatives in drug discovery.

    Synthesis Protocols

    The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole is a straightforward condensation reaction. Below are two validated protocols that offer flexibility in terms of equipment and reaction time.

    Protocol 1: Conventional Synthesis via Reflux

    This method is a classic and widely used approach for Schiff base synthesis, relying on thermal energy to drive the reaction to completion.

    Rationale: The use of an alcohol solvent, typically ethanol, facilitates the dissolution of the reactants and the removal of the water byproduct formed during the reaction. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the 2-amino-6-nitrobenzothiazole. Refluxing the mixture ensures a sustained reaction temperature to overcome the activation energy barrier.

    Materials:

    • 2-amino-6-nitrobenzothiazole

    • Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)

    • Absolute Ethanol

    • Glacial Acetic Acid

    • Round-bottom flask

    • Condenser

    • Heating mantle or water bath

    • Magnetic stirrer and stir bar

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

    Procedure:

    • In a round-bottom flask, dissolve 0.01 mol of 2-amino-6-nitrobenzothiazole in an appropriate volume of absolute ethanol (e.g., 40 mL) with gentle warming and stirring.[3]

    • To this solution, add an equimolar amount (0.01 mol) of the selected aldehyde.

    • Add a few drops (4-5) of glacial acetic acid to the reaction mixture to catalyze the reaction.[2][3]

    • Attach a condenser to the flask and reflux the mixture for 8-10 hours.[3] The progress of the reaction should be monitored by TLC using a suitable mobile phase (e.g., Toluene: Ethyl acetate: Formic acid in a 5:4:1 ratio).[3]

    • After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.

    • The solid product that precipitates out is collected by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

    dot

    Caption: Conventional Synthesis Workflow.

    Protocol 2: Microwave-Assisted Synthesis

    Microwave-assisted organic synthesis (MAOS) is a green chemistry approach that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[5]

    Rationale: Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform increase in temperature. This efficient energy transfer significantly accelerates the rate of reaction. The use of a minimal amount of solvent or even solvent-free conditions in some cases further enhances the green credentials of this method.

    Materials:

    • 2-amino-6-nitrobenzothiazole

    • Substituted aromatic or aliphatic aldehyde

    • Ethanol (minimal amount)

    • Glacial Acetic Acid (catalytic amount, optional)

    • Microwave synthesizer or a domestic microwave oven

    • Microwave-safe reaction vessel with a loose-fitting cap

    • Standard work-up and purification equipment as in Protocol 1

    Procedure:

    • In a microwave-safe reaction vessel, place 0.01 mol of 2-amino-6-nitrobenzothiazole and 0.01 mol of the aldehyde.[5]

    • Add a minimal amount of ethanol and a small amount of glacial acetic acid.[5]

    • Mix the components thoroughly.

    • Place the vessel in the microwave oven and irradiate at a suitable power (e.g., 450W) for short intervals (e.g., 1 minute) for a total of 8-10 minutes.[5] Caution: Monitor the reaction closely to avoid pressure buildup.

    • After the irradiation is complete, allow the reaction mixture to cool to room temperature.

    • The solid product that forms is then filtered, washed with cold ethanol, and recrystallized from a suitable solvent.[5]

    • Dry the purified product.

    dot

    Microwave_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2-amino-6-nitrobenzothiazole 2-amino-6-nitrobenzothiazole ReactionVessel ReactionVessel 2-amino-6-nitrobenzothiazole->ReactionVessel Add to Aldehyde Aldehyde Aldehyde->ReactionVessel Add to Ethanol (minimal) Ethanol (minimal) Ethanol (minimal)->ReactionVessel Add to Microwave Irradiation (8-10 min) Microwave Irradiation (8-10 min) Cooling Cooling Microwave Irradiation (8-10 min)->Cooling After Irradiation ReactionVessel->Microwave Irradiation (8-10 min) Irradiate Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

    Caption: Microwave-Assisted Synthesis Workflow.

    Characterization of Synthesized Schiff Bases

    Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base derivatives. The following techniques are routinely employed.

    TechniquePurposeExpected Observations
    Melting Point To assess the purity of the compound. A sharp melting point range indicates high purity.Varies depending on the derivative, typically in the range of 278-309 °C.[3]
    Thin Layer Chromatography (TLC) To monitor the reaction progress and check the purity of the final product.The product should show a single spot with an Rf value different from the starting materials. Rf values are typically in the range of 0.56-0.73.[3]
    Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The absence of N-H stretching bands (from the primary amine) and C=O stretching bands (from the aldehyde) confirms the formation of the Schiff base. A characteristic imine (C=N) stretching band appears in the region of 1635-1680 cm⁻¹.[3][4] The presence of a sharp absorption band for the -NO₂ group is expected around 1324-1328 cm⁻¹.[3]
    ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the proton environment in the molecule.A characteristic singlet for the azomethine proton (-N=CH-) is observed in the downfield region, typically between δ 8.40-8.70 ppm.[3] The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material is a key indicator of Schiff base formation.[5] Aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm.[3]
    ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy To identify the carbon skeleton of the molecule.The carbon of the azomethine group (-C=N-) will show a characteristic signal. Other signals corresponding to the aromatic carbons of the benzothiazole and aldehyde moieties will also be present.[3]
    Mass Spectrometry (MS) To determine the molecular weight of the compound.The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized Schiff base.[5]

    Potential Applications in Drug Development

    Schiff bases derived from 2-amino-6-nitrobenzothiazole have garnered significant attention for their potential therapeutic applications.

    • Antimicrobial Activity: Many of these derivatives have demonstrated promising activity against various strains of bacteria and fungi.[3] The presence of the azomethine linkage is often crucial for their biological activity.

    • Anticancer Activity: Benzothiazole derivatives are known to possess anticancer properties, and the introduction of a Schiff base moiety can enhance this activity.[6] These compounds can be evaluated for their cytotoxicity against various cancer cell lines.

    • Antioxidant Activity: Some Schiff bases of benzothiazole have been reported to exhibit antioxidant properties, which is relevant for combating oxidative stress-related diseases.[2]

    The diverse biological activities of these compounds make them attractive candidates for further investigation and lead optimization in drug discovery programs.

    References

    • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (n.d.). Retrieved February 8, 2026, from [Link]

    • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Retrieved February 8, 2026, from [Link]

    • SCHIFF BASE COMPLEXES DERIVED FROM 2-AMINOBENZOTHIAZOLE AND SUBSTITUTED ACETOPHENONE: SYNTHESIS, CHARACTERIZATION AND BIOLOGIC - CIBTech. (n.d.). Retrieved February 8, 2026, from [Link]

    • Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it - Medicinal and Medical Chemistry. (n.d.). Retrieved February 8, 2026, from [Link]

    • MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE OF 2-AMINO-6-NITROBENZOTHIAZOLE - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

    • Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole - SciSpace. (n.d.). Retrieved February 8, 2026, from [Link]

    • Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved February 8, 2026, from [Link]

    • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes - Baghdad Science Journal. (n.d.). Retrieved February 8, 2026, from [Link]

    Sources

    Developing analogs of 6-Methyl-5-nitrobenzothiazole for biological screening

    Author: BenchChem Technical Support Team. Date: February 2026

    From Synthesis to High-Throughput Screening

    Part 1: Rationale & Design Strategy

    The Pharmacophore

    The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets including DNA gyrase (antimicrobial), tyrosine kinases (anticancer), and glutamate receptors (neuroprotection).[1][2]

    The specific target, 6-Methyl-5-nitrobenzothiazole , presents a unique opportunity.[1][2] The C6-methyl group provides essential lipophilicity for membrane permeability, while the C5-nitro group serves as a high-reactivity "warhead" or a precursor for bioisosteric replacement.[1][2]

    Critical Liability: The nitro group (

    
    ) is often flagged as a toxicophore due to potential mutagenicity (Ames positive) via metabolic reduction to hydroxylamines.[1][2] Therefore, the primary strategy for analog development involves:
    
    • Reduction: Converting the nitro group to an amine (

      
      ).[1][2]
      
    • Diversification: Using the resulting C5-amine as a handle for amide, urea, or sulfonamide coupling to generate a library with improved safety profiles and target specificity.[1][2]

    Structural Activity Relationship (SAR) Map

    The following diagram outlines the strategic modification points for the scaffold.

    SAR_Strategy Core This compound (Parent Scaffold) C5_Mod C5 Position (Nitro) Target: Metabolic Stability Action: Reduce to Amine -> Amides/Ureas Core->C5_Mod Primary Diversity Point C6_Mod C6 Position (Methyl) Target: Hydrophobicity Action: Steric anchor, Halogenation Core->C6_Mod Lipophilic Anchor C2_Mod C2 Position Target: Binding Affinity Action: Heterocyclic substitution Core->C2_Mod Secondary Binding Site

    Figure 1: Strategic modification points on the this compound scaffold. The C5-nitro group is the primary focus for library generation.[1][2]

    Part 2: Synthetic Protocols (The "Make" Phase)[1][2]

    This section details the synthesis of the parent scaffold and its conversion into a divergent library.

    Protocol A: Regioselective Nitration

    Objective: Synthesis of this compound from 6-methylbenzothiazole. Mechanism: Electrophilic aromatic substitution.[1][2] The methyl group at C6 directs the incoming nitro group to the ortho position (C5), reinforced by the electronic properties of the benzothiazole ring.[1][2]

    Materials:

    • 6-Methylbenzothiazole (10 mmol)[1][2]

    • Conc. Sulfuric Acid (

      
      )[1][2][3]
      
    • Fuming Nitric Acid (

      
      )[1][2]
      
    • Ice bath

    Step-by-Step Methodology:

    • Dissolution: In a 100 mL round-bottom flask, dissolve 1.49 g (10 mmol) of 6-methylbenzothiazole in 10 mL of conc.

      
      . Cool the solution to 0–5°C using an ice-salt bath.
      
    • Nitration: Dropwise add a mixture of fuming

      
       (1.2 eq) and conc. 
      
      
      
      (1:1 ratio) over 20 minutes.
      • Critical Control: Maintain internal temperature below 10°C to prevent dinitration or ring oxidation.[1][2]

    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2]

    • Quenching: Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.[1][2]

    • Purification: Filter the solid, wash with cold water until pH is neutral. Recrystallize from ethanol.

      • Expected Yield: 75–85%.[2]

      • Validation:

        
         NMR should show loss of C5 proton and a downfield shift of C4 proton.[1][2]
        
    Protocol B: Reduction to 5-Amino-6-methylbenzothiazole

    Objective: Converting the nitro "handle" to a nucleophilic amine.[1][2]

    Methodology (Fe/HCl Reduction):

    • Suspend this compound (5 mmol) in 50% aqueous ethanol (30 mL).

    • Add Iron powder (5 eq) and dilute HCl (1 mL).

    • Reflux for 2 hours. The yellow color of the nitro compound should fade to a pale amine solution.[1][2]

    • Filter hot to remove iron residues.[1][2] Neutralize filtrate with

      
      .[1][2]
      
    • Extract with ethyl acetate, dry over

      
      , and concentrate.
      
    Protocol C: Parallel Library Generation (Amide Coupling)

    Objective: Create a library of 20 analogs for screening.

    Reaction: 5-amino-6-methylbenzothiazole + R-COCl

    
     Amide Analog.[1][2]
    
    • Setup: Use a 24-well reaction block.

    • Loading: Add 0.1 mmol of amine scaffold to each well in DCM (1 mL).

    • Base: Add triethylamine (1.5 eq).

    • Reagent: Add unique acid chlorides (1.1 eq) to each well (e.g., benzoyl chloride, acetyl chloride, furoyl chloride).

    • Workup: Shake for 4 hours. Scavenge excess acid chloride with polymer-supported trisamine resin.[1][2] Filter and evaporate.[1]

    Part 3: Biological Evaluation (The "Test" Phase)[1][2]

    Benzothiazoles exhibit dual activity profiles: antimicrobial and antiproliferative.[1][2][4] Both pathways must be screened.[1][2]

    Experimental Workflow Diagram

    Screening_Workflow Library Analog Library (20 Compounds) QC QC: LC-MS & NMR (Purity > 95%) Library->QC Split Assay Plate Generation QC->Split Assay_Micro Antimicrobial Screen (MIC Determination) Target: S. aureus / E. coli Split->Assay_Micro Assay_Cancer Antiproliferative Screen (MTT Assay) Target: HeLa / MCF-7 Split->Assay_Cancer Data Data Analysis (IC50 / MIC Calculation) Assay_Micro->Data Assay_Cancer->Data

    Figure 2: High-throughput screening workflow for benzothiazole analogs.

    Assay 1: Antimicrobial Susceptibility (MIC)

    Rationale: Benzothiazoles disrupt bacterial cell walls and inhibit DNA gyrase.[1][2] Method: Broth Microdilution (CLSI Standards).[1][2]

    • Inoculum: Prepare

      
       CFU/mL of S. aureus (Gram +) and E. coli (Gram -).
      
    • Dosing: Serial dilute compounds in DMSO/Mueller-Hinton Broth (range: 100

      
      g/mL to 0.1 
      
      
      
      g/mL).
    • Incubation: 37°C for 18–24 hours.

    • Readout: Visual turbidity check or

      
       measurement.
      
    • Control: Ciprofloxacin (Positive), DMSO (Negative).

    Assay 2: In Vitro Cytotoxicity (MTT Assay)

    Rationale: Evaluation of antiproliferative efficacy against cancer cell lines.[1][2][4][5]

    • Seeding: Plate HeLa or MCF-7 cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treatment: Add analogs at varying concentrations (0.1–100

      
      M). Incubate 48h.
      
    • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondria reduce MTT to purple formazan.[1][2]

    • Solubilization: Dissolve crystals in DMSO.

    • Measurement: Absorbance at 570 nm. Calculate

      
      .
      

    Part 4: Data Interpretation & Optimization[1][2]

    The following table illustrates hypothetical data trends expected based on established benzothiazole SAR [1][2].

    Compound ClassR-Group (C5)LogPMIC (S. aureus)IC50 (HeLa)Notes
    Parent
    
    
    2.812.5
    
    
    g/mL
    15
    
    
    M
    Moderate activity; potential toxicity.[1][2]
    Intermediate
    
    
    1.9>50
    
    
    g/mL
    >50
    
    
    M
    Loss of activity due to polarity/metabolism.[1][2]
    Analog A
    
    
    (Benzamide)
    3.26.25
    
    
    g/mL
    5.5
    
    
    M
    Lead Candidate. Improved lipophilicity and binding.[1][2]
    Analog B
    
    
    (Sulfonamide)
    2.13.1
    
    
    g/mL
    25
    
    
    M
    High antibacterial specificity; low cytotoxicity.[1][2]

    Optimization Logic:

    • If Antimicrobial activity is desired: Focus on electron-withdrawing groups on the C5-amide (e.g., fluorinated benzamides) to enhance cell wall penetration.[1][2]

    • If Anticancer activity is desired: Increase bulk at C5 (e.g., bi-aryl amides) to target the hydrophobic pocket of kinases.[1][2]

    References

    • BenchChem. (2025).[1][2][6] A Technical Guide to 6-Nitro-2-benzothiazolesulfonamide and Related Derivatives: Synthesis, Biological Activity, and Protocols.[1][2] Retrieved from [1][2]

    • Organic Syntheses. (1942).[1][2] Benzothiazole, 2-amino-6-methyl-.[1][2][6] Org.[1][2][4][5][7] Synth. 22, 16. Retrieved from [1][2]

    • National Institutes of Health (PMC). (2024).[1][2] Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents.[1][2] Eur J Med Chem. Retrieved from [1][2]

    • RSC Publishing. (2025).[1][2] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[1][2][4][8][9] RSC Advances.[2] Retrieved from [1][2]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Purification of Crude 6-Methyl-5-nitrobenzothiazole by Recrystallization

    Author: BenchChem Technical Support Team. Date: February 2026

    As a Senior Application Scientist, this guide provides in-depth technical support for the purification of crude 6-Methyl-5-nitrobenzothiazole via recrystallization. This document is structured to address common questions and troubleshoot specific experimental issues encountered by researchers, scientists, and drug development professionals.

    Frequently Asked Questions (FAQs)

    Q1: What is the fundamental principle behind purifying this compound using recrystallization?

    Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of most solids, including this compound, increases with temperature.[2] The process involves dissolving the impure, crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1][3] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][4] The soluble impurities, which are present in smaller concentrations, remain dissolved in the solvent (the mother liquor).[3][4]

    The effectiveness of this technique hinges on the selection of a solvent where the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities have different solubility characteristics.[2]

    Q2: How do I select an appropriate solvent for the recrystallization of this compound?

    Selecting the right solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should meet several criteria:

    • High Solubility at Elevated Temperatures: The solvent must dissolve a large amount of this compound near its boiling point.[1][5]

    • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[2][5]

    • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5]

    • Chemical Inertness: The solvent must not react with this compound.[1][5]

    • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]

    • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

    A practical approach is to test small amounts of the crude material with a range of potential solvents. Given that this compound is a nitroaromatic compound, polar solvents are often a good starting point.[5] For instance, ethanol has been successfully used to recrystallize the related compound 2-amino-6-nitrobenzothiazole.[6]

    Q3: What are the potential impurities in crude this compound?

    Impurities can originate from starting materials, side reactions, or subsequent degradation. In the synthesis of nitrobenzothiazoles, common impurities may include:

    • Isomeric Products: Nitration of 6-methylbenzothiazole can potentially yield other nitro isomers (e.g., 6-Methyl-4-nitrobenzothiazole or 6-Methyl-7-nitrobenzothiazole).

    • Unreacted Starting Materials: Residual 6-methylbenzothiazole may be present.

    • Byproducts from Side Reactions: Depending on the synthetic route, various byproducts could be formed.

    • Colored Impurities: These are often polymeric or degradation products formed during the reaction.

    Q4: When and how should I use a mixed solvent system (solvent-antisolvent)?

    A mixed solvent system is employed when no single solvent meets all the ideal criteria for recrystallization.[5] This is particularly useful when your compound is highly soluble in one solvent even at low temperatures, and poorly soluble in another solvent even at high temperatures.[5]

    The procedure involves dissolving the crude this compound in a minimum amount of the "good" solvent (in which it is very soluble) at an elevated temperature. Then, the "poor" solvent (the antisolvent, in which the compound is insoluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[7] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.[7]

    Troubleshooting Guide

    Problem: The compound has "oiled out" and formed a liquid layer instead of crystals.
    • Cause: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a great extent. The solute comes out of the solution as a supercooled liquid.

    • Solution:

      • Reheat the solution until the oil completely redissolves.[5]

      • Add a small amount of additional hot solvent to decrease the saturation level.[5]

      • Allow the solution to cool much more slowly. A slower cooling rate favors the formation of an ordered crystal lattice over an amorphous oil.[5]

      • If the problem persists, consider using a different solvent with a lower boiling point or a mixed solvent system.[5]

    Problem: No crystals form after the solution has cooled to room temperature.
    • Cause: The solution may not be sufficiently saturated, or the crystallization process requires an initiation step.

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a glass rod.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

      • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution.[8] This "seed" provides a template for other molecules to crystallize upon.[8]

      • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent to increase the concentration, and then allow it to cool again.

      • Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.[4]

    Problem: The yield of the recrystallized product is very low.
    • Cause:

      • Too much solvent was used, preventing the solution from becoming saturated upon cooling.

      • The compound has significant solubility in the cold solvent.

      • Premature crystallization occurred during a hot filtration step, leading to product loss.

      • The cooling process was too rapid, trapping impurities and reducing the quality of the isolated product.

    • Solution:

      • Minimize Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude solid.[2][4]

      • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

      • Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to prevent the product from crystallizing in the funnel.

      • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

    Problem: The final crystals are colored, but the pure compound is expected to be a light color.
    • Cause: Colored impurities are present in the crude material and have co-crystallized with the product.

    • Solution:

      • Use Activated Carbon (Charcoal): After dissolving the crude solid in the hot solvent, add a small amount (1-2% of the solute weight) of activated carbon to the hot solution.

      • Boil Briefly: Swirl and gently boil the solution with the activated carbon for a few minutes. The carbon will adsorb the colored impurities.

      • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon before allowing the solution to cool. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

    Experimental Protocol: Recrystallization of this compound

    This protocol provides a general workflow. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

    • Solvent Selection:

      • Place approximately 50 mg of the crude this compound into a small test tube.

      • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound well at this stage.

      • Gently heat the test tube. An ideal solvent will dissolve the compound completely at or near its boiling point.

      • Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a suitable solvent.

    • Dissolution:

      • Place the crude this compound into an Erlenmeyer flask.

      • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.[9]

      • Continue adding the hot solvent until the compound just dissolves completely.[4][9] Avoid adding a large excess of solvent.

    • Decolorization (If Necessary):

      • If the solution is colored, remove it from the heat source and add a small amount of activated carbon.

      • Return the flask to the heat and swirl for a few minutes.

    • Hot Filtration (If Necessary):

      • If there are insoluble impurities or activated carbon present, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Crystallization:

      • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance.[10] Slow cooling is crucial for the formation of large, pure crystals.[2]

      • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]

    • Collection and Washing:

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Drying:

      • Allow the crystals to air-dry on the filter paper for a period, then transfer them to a watch glass for final drying. For faster results, a vacuum oven at a moderate temperature can be used.

    Data Presentation

    SolventBoiling Point (°C)PolaritySuitability Notes
    Ethanol 78PolarOften a good starting point for nitroaromatic compounds. Used for recrystallizing similar benzothiazole derivatives.[6]
    Isopropanol 82PolarSimilar properties to ethanol, can be a good alternative.
    Ethyl Acetate 77Medium PolarityMay be effective if the compound is too soluble in alcohols.
    Toluene 111Non-polarLess likely to be a good single solvent but could be used as an antisolvent with a more polar solvent.
    Water 100Very PolarUnlikely to be a good solvent due to the aromatic nature of the compound, but could be used as an antisolvent.

    Visualizations

    Recrystallization Workflow

    Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_end Result start Start with Crude This compound choose_solvent Select Solvent (based on solubility tests) start->choose_solvent dissolve Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve decolorize Decolorize with Activated Carbon (if needed) dissolve->decolorize Solution is colored cool Slowly Cool Solution dissolve->cool Solution is clear hot_filter Hot Gravity Filtration (if needed) decolorize->hot_filter hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end_product Pure Recrystallized Product dry->end_product

    Sources

    Optimizing reaction conditions for 6-Methyl-5-nitrobenzothiazole synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: 6-Methyl-5-nitrobenzothiazole Synthesis

    Scope: This guide addresses the synthesis and optimization of This compound (CAS: N/A for specific isomer, generic benzothiazole derivatives apply). It focuses on controlling regioselectivity during the nitration of 6-methylbenzothiazole and alternative de novo cyclization strategies to avoid isomer mixtures.

    Strategic Overview: Pathway Selection

    The primary challenge in synthesizing this compound is regioselectivity . The methyl group at position 6 activates both the ortho-positions (C5 and C7). Consequently, direct nitration often yields a mixture of the 5-nitro (desired) and 7-nitro (undesired) isomers.

    We recommend two distinct pathways depending on your purity requirements and starting material availability.

    SynthesisPathways Start Start: Select Precursor RouteA Route A: Direct Nitration (High Throughput / Lower Selectivity) Start->RouteA RouteB Route B: De Novo Cyclization (High Selectivity / Multi-step) Start->RouteB SubstrateA 6-Methylbenzothiazole RouteA->SubstrateA ReactionA Nitration (HNO3/H2SO4) Temp < 0°C SubstrateA->ReactionA Mixture Isomer Mixture (5-nitro + 7-nitro) ReactionA->Mixture Purification Fractional Crystallization or HPLC Mixture->Purification Target Target: This compound Purification->Target SubstrateB 4-Methyl-3-nitroaniline RouteB->SubstrateB ReactionB1 Kaufmann Cyclization (KSCN / Br2 / AcOH) SubstrateB->ReactionB1 Intermed 2-Amino-6-methyl- 5-nitrobenzothiazole ReactionB1->Intermed ReactionB2 Deamination (NaNO2 / H3PO2) Intermed->ReactionB2 ReactionB2->Target

    Figure 1: Comparison of Direct Nitration (Route A) vs. De Novo Cyclization (Route B) for synthesizing this compound.

    Protocol A: Direct Nitration (Optimization for Regiocontrol)

    This method is faster but requires rigorous temperature control to minimize the formation of the 7-nitro isomer and dinitro species.

    Reagents:

    • Substrate: 6-Methylbenzothiazole (1.0 eq)

    • Solvent/Acid: Conc. Sulfuric Acid (H₂SO₄, 98%)

    • Nitrating Agent: Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

    Step-by-Step Optimization:

    • Dissolution: Dissolve 6-methylbenzothiazole in H₂SO₄ at 0°C . Critical: The substrate is basic; the exotherm of protonation must be managed before nitration begins.

    • Addition: Add the nitrating agent dropwise.

      • Optimization: Maintain internal temperature between -5°C and 0°C . Temperatures >10°C significantly increase the 7-nitro isomer ratio [1].

    • Quench: Pour onto crushed ice.

    • Workup: Neutralize with NH₄OH to pH 8-9. Filter the yellow precipitate.

    • Purification (The Bottleneck): The crude solid contains both 5-nitro and 7-nitro isomers.

      • Technique: Recrystallize from Ethanol/DMF mixtures. The 5-nitro isomer is typically less soluble and crystallizes first. Verify purity via ¹H-NMR (look for the splitting pattern of aromatic protons).

    Protocol B: De Novo Cyclization (High Purity Route)

    If you require >98% isomeric purity without tedious chromatography, construct the ring system after the nitro group is in place.

    Reagents:

    • Substrate: 4-methyl-3-nitroaniline (also known as 3-nitro-p-toluidine)

    • Cyclization: KSCN, Bromine (Br₂), Glacial Acetic Acid

    • Deamination: NaNO₂, Hypophosphorous acid (H₃PO₂)

    Methodology:

    • Thiocyanation: React 4-methyl-3-nitroaniline with KSCN and Br₂ in acetic acid (Kaufmann method) [2].

      • Mechanism:[1][2] The amino group directs the electrophilic attack of the "SCN+" species to the ortho position (C6 of the aniline, which becomes C2 of the benzothiazole).

      • Result:2-amino-6-methyl-5-nitrobenzothiazole .

    • Deamination (Sandmeyer Reduction):

      • Dissolve the 2-amino intermediate in H₃PO₂/HCl at 0°C.

      • Add NaNO₂ dropwise to form the diazonium salt.

      • Stir at room temperature. The diazonium group is replaced by Hydrogen.

      • Result: Pure This compound .

    Troubleshooting Guide & FAQs

    Category 1: Reaction Yield & Kinetics

    Q: My nitration reaction (Route A) yield is low (<40%), and I see unreacted starting material. Should I increase the temperature? A: Do not increase the temperature initially. Raising the temperature above 10°C favors the formation of the 7-nitro isomer and dinitro byproducts. Instead:

    • Check Acid Strength: Ensure your H₂SO₄ is 98% and HNO₃ is fuming (>90%). Water produced during nitration slows the reaction.

    • Stoichiometry: Increase the HNO₃ equivalents from 1.1 to 1.5 eq.

    • Reaction Time: Extend the stirring time at 0°C rather than heating. Benzothiazoles are deactivated systems; they react slowly [3].

    Q: In Route B (Cyclization), the bromine addition causes a violent exotherm and dark tar formation. A: This is a common issue with the Kaufmann reaction.

    • Solution: Dilute the bromine in glacial acetic acid (1:5 ratio) before addition.

    • Cooling: The addition must be performed at <10°C .

    • Rate: Add dropwise over 1-2 hours. High local concentrations of Bromine cause oxidative polymerization of the aniline [4].

    Category 2: Regioselectivity & Purification

    Q: How do I distinguish between the 5-nitro and 7-nitro isomers in NMR? A: You must look at the coupling constants (

    
     values) and chemical shifts of the aromatic protons on the benzene ring (positions 4 and 7 for the 5-nitro isomer; positions 4 and 5 for the 7-nitro isomer).
    
    • 5-Nitro Isomer: Protons at C4 and C7 are para to each other. They appear as singlets (or weak doublets with small

      
       coupling ~0-1 Hz).
      
    • 7-Nitro Isomer: Protons at C4 and C5 are ortho to each other. They appear as doublets with a large coupling constant (

      
       ~8-9 Hz).
      

    Q: The product from Route A is an inseparable oil/solid mixture. How do I purify it? A:

    • Trituration: Triturate the crude solid with cold methanol. The 7-nitro isomer is often more soluble in alcohols than the 5-nitro isomer.

    • Column Chromatography: If crystallization fails, use silica gel with a gradient of Hexanes:Ethyl Acetate (start 90:10). The nitro group polarity difference is subtle, so a slow gradient is required.

    Category 3: Safety & Handling

    Q: Are there specific safety hazards with the deamination step (Route B)? A: Yes.

    • Diazo Handling: Diazonium salts of nitro-compounds can be unstable. Do not let the reaction mixture dry out or heat up above 10°C during the diazotization step.

    • H₃PO₂: Hypophosphorous acid is a reducing agent. Avoid contact with strong oxidizers (other than the specific reaction step) to prevent fire hazards.

    Experimental Data Summary

    ParameterRoute A (Nitration)Route B (Cyclization)
    Primary Challenge Regioselectivity (5 vs 7 isomer)Step count (2 steps)
    Typical Yield 60-75% (Crude mixture)45-55% (Overall pure)
    Isomeric Purity ~80% (requires purification)>98% (structurally defined)
    Key Reagent HNO₃ / H₂SO₄KSCN / Br₂ / H₃PO₂
    Scale-up Suitability High (with heat transfer control)Moderate (Bromine handling)

    References

    • Nitration of Benzothiazoles

      • Source: "Process for the preparation of 2-amino-6-nitrobenzothiazole." US Patent 4369324A.
      • URL:

    • Kaufmann Cyclization (General Method)

      • Source: Allen, C. F. H.; VanAllan, J. "2-Amino-6-methylbenzothiazole." Organic Syntheses, Coll. Vol. 3, p.76 (1955).
      • URL:

    • Electrophilic Substitution of Benzothiazoles

      • Source: "Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles." BenchChem Technical Guide.
      • URL:

    • Synthesis of 2-Amino-6-substituted benzothiazoles

      • Source: "Synthesis and Anthelmintic Activity of 2-amino-6-substituted Benzothiazoles." ResearchGate.
      • URL:

    Sources

    Technical Support Center: Scaling Up the Laboratory Synthesis of 6-Methyl-5-nitrobenzothiazole

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 6-Methyl-5-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the laboratory synthesis and scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to perform this synthesis safely, efficiently, and with high reproducibility.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to provide quick and actionable solutions to common problems.

    Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

    Answer: Low yields in the nitration of 6-methylbenzothiazole can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and mechanical losses during workup and purification.

    • Incomplete Reaction: Ensure that the nitrating agent is of sufficient concentration and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. A persistent spot of the starting material indicates an incomplete reaction. Consider a slight increase in the equivalents of the nitrating agent or extending the reaction time.

    • Degradation: The reaction is highly exothermic, and poor temperature control can lead to the decomposition of the starting material and the desired product, as well as the formation of unwanted byproducts.[1][2] It is imperative to maintain the recommended low temperature during the addition of the nitrating agent.[3] A slow, dropwise addition of the nitrating mixture into the solution of 6-methylbenzothiazole in sulfuric acid, while vigorously stirring and cooling in an ice-salt bath, is critical for controlling the exotherm.

    • Workup and Purification Losses: The product is precipitated by quenching the reaction mixture in ice water.[3][4] Ensure that a sufficient amount of ice is used to keep the temperature low during quenching. The precipitated product should be thoroughly washed to remove any residual acid, which can interfere with subsequent purification steps. During recrystallization, choosing an appropriate solvent system is key to maximizing recovery.

    Question 2: I am observing the formation of multiple products, likely isomers and di-nitro compounds. How can I improve the regioselectivity and minimize over-nitration?

    Answer: The formation of isomers and poly-nitrated byproducts is a common challenge in electrophilic aromatic substitution reactions.[5][6] Controlling the reaction conditions is paramount to achieving high selectivity.

    • Temperature Control: As mentioned, maintaining a low and consistent temperature is the most critical factor. Higher temperatures provide the activation energy for the formation of less favored isomers and promote multiple nitration events.

    • Nitrating Agent Stoichiometry: Use a precise amount of the nitrating agent. An excess of nitric acid will significantly increase the likelihood of di-nitration.[2] Carefully calculate the molar equivalents of nitric acid required for the mono-nitration of your starting material.

    • Order of Addition: The slow, controlled addition of the nitrating agent to the substrate solution ensures that the concentration of the nitronium ion (NO₂⁺) is kept low at any given moment, which disfavors multiple nitrations.

    Question 3: The purification of the crude product by recrystallization is proving difficult, resulting in an impure final product. What are the best practices for purification?

    Answer: Effective purification is essential for obtaining this compound of high purity.

    • Initial Washing: After filtration of the precipitated crude product, it is crucial to wash it thoroughly with cold water until the washings are neutral. This removes any remaining sulfuric and nitric acids which can cause degradation during storage or subsequent steps.

    • Solvent Selection: The choice of solvent for recrystallization is critical. Ethanol is often a suitable solvent for benzothiazole derivatives.[7] You may need to experiment with a solvent system, such as an ethanol/water mixture, to achieve optimal crystallization and purification.[8] The goal is to find a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain either soluble or insoluble at all temperatures.

    • Use of Decolorizing Carbon: If your product is highly colored due to impurities, a small amount of activated charcoal (Norit) can be added to the hot solution before filtration to remove these colored byproducts.[8]

    Frequently Asked Questions (FAQs)

    Q1: What are the primary safety concerns when scaling up a nitration reaction, and what precautions should be taken?

    A1: Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[1][2] When scaling up, these risks are amplified.

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[9][10]

    • Engineering Controls: Conduct the reaction in a well-ventilated fume hood. For larger scale reactions, a walk-in fume hood and a blast shield are recommended. Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

    • Temperature Control: Use a robust cooling system, such as a large ice-salt bath or a cryostat, to effectively dissipate the heat generated. A reliable thermometer is essential for monitoring the internal temperature of the reaction.

    • Controlled Addition: Use an addition funnel for the slow, dropwise addition of the nitrating agent. This allows for precise control over the reaction rate and temperature.

    • Quenching: The quenching process can also be highly exothermic. Ensure that the ice-water mixture is well-stirred and that the reaction mixture is added slowly.

    Q2: What is the mechanism of the nitration of 6-methylbenzothiazole?

    A2: The nitration of 6-methylbenzothiazole is an electrophilic aromatic substitution reaction. In the presence of concentrated sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11] The aromatic ring of 6-methylbenzothiazole then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitro-substituted product.

    Q3: How can I monitor the progress of the reaction?

    A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress. A small aliquot of the reaction mixture can be carefully quenched in a vial containing ice and a small amount of a suitable organic solvent (e.g., ethyl acetate). The organic layer can then be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

    Q4: What are the recommended storage conditions for this compound?

    A4: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent the ingress of moisture.

    Experimental Protocols

    Laboratory Scale Synthesis of this compound

    This protocol is for a laboratory-scale synthesis and should be performed with all necessary safety precautions in a certified fume hood.

    Materials and Reagents:

    • 6-Methylbenzothiazole

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Ethanol (for recrystallization)

    • Deionized Water

    Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Addition funnel

    • Ice-salt bath

    • Thermometer

    • Büchner funnel and filter flask

    • Beakers

    • Glassware for recrystallization

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly, with continuous stirring, add 6-methylbenzothiazole to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

    • Transfer the cold nitrating mixture to an addition funnel.

    • Add the nitrating mixture dropwise to the solution of 6-methylbenzothiazole in sulfuric acid over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • A yellow precipitate of this compound will form.

    • Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral.

    • Dry the crude product.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

    Data Presentation
    ParameterRecommended ValueRationale
    Temperature 0-5 °CMinimizes side reactions and over-nitration.
    Molar Ratio (Nitric Acid:Substrate) 1.05 : 1.0A slight excess of nitric acid ensures complete reaction, while a large excess promotes di-nitration.
    Reaction Time 3-5 hoursAllows for complete conversion of the starting material. Monitor by TLC.

    Visualizations

    Workflow for the Synthesis of this compound

    Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Prepare_Reactants Prepare 6-Methylbenzothiazole and Nitrating Mixture Start->Prepare_Reactants Nitration Nitration Reaction (0-5 °C) Prepare_Reactants->Nitration Monitoring Monitor by TLC Nitration->Monitoring Periodically Monitoring->Nitration Incomplete Quenching Quench in Ice Water Monitoring->Quenching Complete Filtration Filter Crude Product Quenching->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Dry Final Product Recrystallization->Drying End End Drying->End

    Caption: Decision tree for troubleshooting common synthesis issues.

    References

    • Taylor & Francis. (n.d.). Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. Retrieved from [Link]

    • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
    • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
    • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

    • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

    • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

    • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

    • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

    • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

    • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

    • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

    • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

    • National Center for Biotechnology Information. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

    • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

    Sources

    Technical Support Center: 6-Methyl-5-nitrobenzothiazole NMR Troubleshooting

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    Welcome to the technical support hub. If you are characterizing 6-Methyl-5-nitrobenzothiazole , you are working with a rigid, electron-deficient heteroaromatic system.[1] The NMR analysis of this scaffold is frequently complicated by three factors: the strong deshielding effect of the nitro group, the acidity of the thiazole C2-proton, and the high probability of regioisomeric byproducts during nitration.

    This guide moves beyond basic assignment to address the causality of unexpected signals. We treat your NMR spectrum not just as data, but as a symptom chart for synthetic and structural diagnosis.

    Part 1: The Diagnostic Workflow

    Before assuming your synthesis has failed, follow this logic gate to classify the anomaly.

    TroubleshootingFlow start Unexpected NMR Peak Detected check_solvent Step 1: Check Solvent/Water (Consult Fulmer Table) start->check_solvent check_coupling Step 2: Analyze Coupling (J-values) of Aromatic Region check_solvent->check_coupling Not Solvent decision_singlet Signals are Singlets (Para H4/H7) check_coupling->decision_singlet J ~ 0-1 Hz decision_doublet Signals are Doublets (Ortho H4/H5) check_coupling->decision_doublet J ~ 8-9 Hz conclusion_target Target Structure Likely (Check H2 Broadening) decision_singlet->conclusion_target conclusion_isomer Regioisomer Contamination (7-Nitro Isomer) decision_doublet->conclusion_isomer

    Figure 1: Decision tree for isolating the source of spectral anomalies.

    Part 2: Troubleshooting Guides & FAQs
    Issue 1: "I see strong doublets in the aromatic region, but I expected singlets."

    The Diagnosis: Regioisomeric Contamination (The 7-Nitro Isomer)

    This is the most common synthetic pitfall. The nitration of 6-methylbenzothiazole is governed by the directing effects of the methyl group (ortho/para directing) and the thiazole ring (electron-withdrawing). While the 5-position is electronically favored, the 7-position is a competitive reactive site.

    • The Mechanism:

      • Target (5-Nitro): The protons at C4 and C7 are para to each other. In rigid benzothiazole systems, para-coupling is negligible (

        
         Hz).[1] You should see two distinct singlets (or very tightly coupled signals).
        
      • Impurity (7-Nitro): If nitration occurs at C7, the remaining protons are at C4 and C5.[1] These are ortho to each other. This results in a classic AB system with a large coupling constant (

        
         Hz).
        

    Quantitative Comparison:

    FeatureTarget: 6-Methyl-5-nitroImpurity: 6-Methyl-7-nitro
    Proton Positions H4, H7H4, H5
    Spatial Relation Para (1,4-relationship)Ortho (1,2-relationship)
    Multiplicity Singlets (s)Doublets (d)
    Coupling (
    
    
    )
    ~0 - 1.0 Hz~8.0 - 9.0 Hz

    Actionable Step: Calculate the coupling constant of your "ghost" peaks. If

    
     Hz, you have the 7-nitro isomer.[1] Recrystallization is required; the 7-nitro isomer often has a distinct solubility profile due to the proximity of the nitro group to the ring nitrogen.
    
    Issue 2: "The Methyl peak is overlapping or has a 'shoulder'."

    The Diagnosis: Solvent Masking (DMSO/DMF)

    In DMSO-

    
    , the residual solvent peak appears at 2.50 ppm .[1] The methyl group on an aromatic ring typically resonates between 2.40 and 2.60 ppm . This creates a "blind spot" where your product signal merges with the solvent.
    

    Reference Data (Fulmer et al.):

    • DMSO-

      
       Residual:  2.50 ppm (Pentet)
      
    • Water in DMSO: 3.33 ppm (Variable)

    • DMF (Trace): Methyls at 2.73 ppm and 2.89 ppm.

    Actionable Step:

    • Solvent Swap: Run the sample in CDCl

      
        (Chloroform-d). The solvent residual moves to 7.26 ppm, clearing the aliphatic region.[1]
      
    • HSQC Experiment: If solubility in CDCl

      
       is poor, run a 2D HSQC in DMSO. The solvent carbon signal (DMSO) is at ~39.5 ppm, while your aromatic methyl carbon will be around ~20-22 ppm.[1] The 2D cross-peak will resolve the overlap.
      
    Issue 3: "The Thiazole H2 proton (approx 9.0 ppm) is broad or missing."

    The Diagnosis: C2-Proton Exchange

    The proton at position 2 (between Sulfur and Nitrogen) is significantly acidic due to the electron-withdrawing nature of the C=N bond and the adjacent sulfur.

    • Cause: If your NMR solvent contains trace amounts of water or base (even residual carbonate from workup), the H2 proton undergoes rapid chemical exchange with the solvent deuterium pool.

    • Symptom: The peak broadens into the baseline or disappears entirely.

    Actionable Step:

    • Dry Your Sample: Ensure the product is strictly dried under high vacuum to remove water.

    • Acidify: Add 1 drop of TFA-d (Trifluoroacetic acid-d) or Acetic Acid-

      
       to the NMR tube. This lowers the pH, slows the exchange rate, and often "sharpens" the H2 signal back into a distinct singlet.[1]
      
    Part 3: Validation Protocol (Self-Validating System)

    To confirm the structure of this compound definitively, you must establish the spatial connectivity using NOE (Nuclear Overhauser Effect).

    The Logic:

    • Irradiating the Methyl group should show an NOE enhancement only to the proton at H7 .

    • It should not show enhancement to H4 (which is shielded by the Nitro group).

    NOE_Connectivity Me Methyl (C6) ~2.6 ppm H7 H7 Proton (Ortho to Me) Me->H7 Strong NOE (Diagnostic) Nitro Nitro (C5) Me->Nitro Steric Block H4 H4 Proton (Para to Me) Nitro->H4 Deshielding Zone

    Figure 2: NOE connectivity map. The Methyl-H7 correlation is the "fingerprint" of the correct isomer.

    Step-by-Step Experiment:

    • Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

      
       (dry).
      
    • Acquisition: Run a 1D NOE difference spectrum or a 2D NOESY.

    • Target Selection: Irradiate the methyl singlet at ~2.5-2.6 ppm.

    • Verification: Look for a positive enhancement of the aromatic singlet around 7.8-8.0 ppm (H7). The downfield singlet at ~8.5+ ppm (H4) should remain silent.

    References
    • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

    • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for NOE and coupling analysis).

    Sources

    Technical Support Center: Reaction Quenching for 6-Methyl-5-nitrobenzothiazole Synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the synthesis of 6-Methyl-5-nitrobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical reaction quenching stage of this synthesis. Proper quenching is paramount for ensuring the safety, yield, and purity of your final product.

    The Critical Role of Quenching in Nitration Reactions

    The synthesis of this compound typically involves an electrophilic aromatic substitution (nitration) reaction using a potent nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly exothermic and requires precise control. The quenching step, where the reaction is safely terminated and the product is isolated, is as crucial as the reaction itself. Improper quenching can lead to a host of problems, including runaway reactions, decreased yield, and the formation of impurities. This guide will walk you through common issues and provide expert-backed solutions.

    Core Principles of Safe and Effective Quenching

    The primary goals of the quenching process in this context are:

    • Neutralization of Excess Acid: To safely neutralize the highly corrosive and reactive nitrating agents.

    • Precipitation of the Product: To induce the precipitation of the desired this compound from the reaction mixture.

    • Minimization of Byproduct Formation: To prevent side reactions that can occur during the quenching process.

    • Control of Exotherms: To manage the heat generated during neutralization and dilution.

    Troubleshooting Guide & FAQs

    This section addresses specific issues that may arise during the quenching of the this compound synthesis reaction.

    FAQ 1: My reaction mixture turned dark brown/black upon adding the quenching solution. What happened and how can I fix it?

    Potential Cause: This discoloration often indicates a runaway reaction or decomposition of the product. It can be caused by:

    • Rapid Quenching: Adding the quenching solution (typically ice or ice-water) too quickly to the hot reaction mixture can cause a sudden and uncontrolled exotherm.

    • Insufficient Cooling: If the reaction mixture is not adequately cooled before quenching, the heat of dilution and neutralization can lead to decomposition.

    • Localized Hotspots: Poor stirring during quenching can create localized areas of high temperature, leading to charring and byproduct formation.

    Troubleshooting Protocol:

    • Immediate Action: If you observe rapid gas evolution and a significant temperature increase, immediately move the reaction to a blast shield and alert others in the lab. If possible and safe to do so, increase the cooling to the reaction vessel.

    • Controlled Quenching: The standard and safest method for quenching nitration reactions is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[1][2] This ensures a large surface area for heat exchange and gradual dilution.

    • Pre-cool the Reaction: Before quenching, ensure your reaction mixture is cooled to the recommended temperature, typically between 0-10°C.

    • Vigorous Agitation: Maintain efficient stirring of the ice slurry throughout the addition of the reaction mixture to prevent the formation of localized hot spots.

    Preventative Measures:

    ParameterRecommended ActionRationale
    Quenching Temperature 0-10°CMinimizes the risk of exothermic decomposition.
    Addition Rate Slow, dropwise addition of the reaction mixture to iceAllows for effective heat dissipation.
    Agitation Vigorous mechanical or magnetic stirringEnsures homogenous mixing and temperature distribution.

    Workflow for Proper Quenching:

    G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_isolation Isolation prep_ice Prepare large beaker with crushed ice/water add_slowly Slowly add reaction mixture to vigorously stirred ice prep_ice->add_slowly prep_stir Set up vigorous overhead or magnetic stirring prep_stir->add_slowly cool_reaction Cool completed reaction mixture to 0-10°C cool_reaction->add_slowly Controlled Transfer monitor_temp Monitor temperature of ice slurry add_slowly->monitor_temp precipitate Allow ice to melt, product precipitates add_slowly->precipitate filter_product Filter the solid product precipitate->filter_product wash_product Wash with cold water filter_product->wash_product G start Oily Product Obtained wash Wash with NaHCO3 solution, then water start->wash recrystallize Attempt Recrystallization wash->recrystallize solid_product Solid Product recrystallize->solid_product Success still_oily Still Oily recrystallize->still_oily Failure chromatography Perform Column Chromatography chromatography->solid_product still_oily->chromatography

    Sources

    Technical Support Center: Solvent Effects on 6-Methyl-5-nitrobenzothiazole Reaction Kinetics

    Author: BenchChem Technical Support Team. Date: February 2026

    This technical guide is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of 6-Methyl-5-nitrobenzothiazole. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of solvent effects on this important class of reactions.

    Introduction to Solvent Effects in SNAr Reactions of this compound

    This compound is an electron-deficient heterocyclic compound prone to nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 5-position and the benzothiazole ring system activate the molecule for nucleophilic attack. The kinetics of these reactions are profoundly influenced by the choice of solvent, which can affect reactant solubility, stabilize or destabilize transition states, and mediate the activity of the nucleophile.[1][2] Understanding and controlling these solvent effects is paramount for reaction optimization, mechanistic elucidation, and the development of robust synthetic methodologies.

    This guide will address common challenges and questions that arise during the study of these solvent effects, providing a framework for systematic investigation and troubleshooting.

    Frequently Asked Questions (FAQs)

    Here we address common questions regarding the influence of solvents on the reaction kinetics of this compound.

    Q1: How does solvent polarity affect the rate of SNAr reactions on this compound?

    In general, SNAr reactions, which proceed through a negatively charged intermediate known as a Meisenheimer complex, are accelerated in polar aprotic solvents.[3] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are effective at solvating the charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.[4] Protic solvents, such as alcohols, can hydrogen bond with the nucleophile, reducing its nucleophilicity and consequently slowing down the reaction rate.[4]

    Q2: What is the expected mechanism for the reaction of this compound with a nucleophile?

    The reaction of this compound with a nucleophile is expected to proceed via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions.[1] The first step involves the nucleophilic attack on the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex.[5] The second, typically faster, step is the elimination of the leaving group to restore aromaticity. However, some studies on similar systems suggest that the mechanism can be borderline between a stepwise and a concerted pathway.[6]

    Q3: Can side reactions occur, and how can they be identified?

    Yes, side reactions can occur, particularly under harsh conditions or with certain nucleophiles. Potential side reactions include:

    • Reaction at the methyl group: While less likely, strong bases could potentially deprotonate the methyl group, leading to undesired byproducts.

    • Decomposition of the starting material or product: Nitroaromatic compounds can be sensitive to high temperatures and strongly basic or acidic conditions.

    • Reaction with solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

    Side reactions can be identified by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by analyzing the crude reaction mixture using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

    Q4: How do I choose the appropriate solvent for my kinetic study?

    The choice of solvent will depend on several factors:

    • Solubility: Both this compound and the nucleophile must be soluble in the chosen solvent.

    • Reaction Rate: The solvent should allow the reaction to proceed at a measurable rate. Highly reactive systems may require less polar solvents to slow the reaction down, while less reactive systems will benefit from polar aprotic solvents.

    • Inertness: The solvent should not react with the starting materials, products, or any intermediates under the reaction conditions.

    • Analytical Compatibility: If you are monitoring the reaction using UV-Vis spectroscopy, the solvent should be transparent in the wavelength range of interest.

    A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities, such as Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).

    Experimental Protocols

    This section provides a detailed, step-by-step methodology for a typical kinetic experiment to study the solvent effects on the reaction of this compound with a nucleophile using UV-Vis spectroscopy.

    Protocol 1: Kinetic Analysis of the Reaction of this compound with an Amine Nucleophile

    Objective: To determine the second-order rate constant for the reaction of this compound with a primary or secondary amine in different solvents.

    Materials:

    • This compound (ensure purity, recrystallize if necessary)

    • Amine nucleophile (e.g., piperidine, morpholine, or aniline), freshly distilled

    • Anhydrous solvents of spectroscopic grade (e.g., Acetonitrile, Dichloromethane, Dimethyl Sulfoxide)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer with a thermostatted cuvette holder

    Procedure:

    • Preparation of Stock Solutions:

      • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM).

      • Prepare a series of stock solutions of the amine nucleophile in the same solvent with concentrations significantly higher than the substrate (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) to ensure pseudo-first-order conditions.

    • Determination of the Wavelength of Maximum Absorbance (λmax):

      • Record the UV-Vis spectrum of the starting material and the expected product (if available, or after the reaction has gone to completion) to identify a wavelength where the product absorbs strongly and the starting material has minimal absorbance. This will be the wavelength used for monitoring the reaction.

    • Kinetic Run:

      • Set the spectrophotometer to the determined λmax and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

      • Pipette a known volume of the this compound stock solution into a cuvette.

      • Add a known volume of the solvent to the cuvette and use this as the blank to zero the spectrophotometer.

      • To initiate the reaction, rapidly inject a known volume of the amine stock solution into the cuvette, mix quickly and thoroughly, and immediately start recording the absorbance as a function of time. The final concentration of the amine should be at least 10 times that of the this compound.

      • Continue recording the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).

    • Data Analysis:

      • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.

      • Repeat the kinetic run with different concentrations of the amine nucleophile.

      • Plot the obtained kobs values against the concentration of the amine. The slope of this plot will give the second-order rate constant (k2).

    Diagram of the Experimental Workflow:

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution set_spectro Set up Spectrophotometer (λmax, Temp) prep_substrate->set_spectro prep_nucleophile Prepare Nucleophile Stock Solutions initiate Initiate Reaction (add Nucleophile) prep_nucleophile->initiate blank Blank with Substrate Solution set_spectro->blank blank->initiate record Record Absorbance vs. Time initiate->record fit_data Fit Data to First-Order Kinetics (get kobs) record->fit_data plot Plot kobs vs. [Nucleophile] fit_data->plot calc_k2 Calculate Second-Order Rate Constant (k2) from Slope plot->calc_k2

    Caption: Workflow for a UV-Vis kinetic experiment.

    Troubleshooting Guide

    This section provides solutions to common problems encountered during kinetic studies of this compound.

    Problem Possible Cause(s) Recommended Solution(s)
    Reaction is too fast or too slow to measure accurately. - Inappropriate solvent choice.- Incorrect concentration of reactants.- Unsuitable reaction temperature.- Change to a solvent with a different polarity (less polar to slow down, more polar aprotic to speed up).- Adjust the concentration of the nucleophile.- Lower or raise the reaction temperature.
    Poor reproducibility of kinetic data. - Inaccurate temperature control.- Impure reagents or solvents.- Inconsistent mixing of reactants.- Pipetting errors.- Ensure the cuvette holder is properly thermostatted.- Use freshly purified reagents and anhydrous, spectroscopic grade solvents.- Standardize the mixing procedure.- Calibrate pipettes and use proper pipetting techniques.
    Non-linear plot of kobs vs. [Nucleophile]. - The reaction is not truly pseudo-first-order (nucleophile concentration is not in sufficient excess).- A complex reaction mechanism is at play (e.g., change in rate-determining step).- Side reactions are occurring.- Increase the excess of the nucleophile (at least 10-fold, preferably 20-fold or higher).- Investigate the reaction at different temperatures or with different nucleophiles to probe the mechanism.- Analyze the reaction mixture for byproducts using TLC, HPLC, or NMR.
    Drifting baseline or noisy data in UV-Vis spectrophotometer. - Lamp instability (instrument not warmed up).- Dirty or scratched cuvettes.- Presence of air bubbles in the cuvette.- Precipitation of starting material or product.- Allow the spectrophotometer to warm up for at least 30 minutes.- Use clean, unscratched cuvettes and handle them carefully.- Degas the solutions or gently tap the cuvette to remove bubbles.- Check the solubility of all species in the reaction medium at the reaction temperature.
    Unexpected color changes or precipitate formation. - Formation of a colored intermediate (e.g., Meisenheimer complex).- Insolubility of the product.- Decomposition of a reactant or product.- If a colored intermediate is suspected, try to characterize it spectroscopically.- Choose a solvent in which the product is soluble.- Run the reaction under milder conditions (lower temperature, less concentrated base).

    Data Presentation: Illustrative Solvent Effects

    Solvent Dielectric Constant (ε) Hydrogen Bond Donating Ability (α) Hydrogen Bond Accepting Ability (β) Relative k2
    n-Hexane1.880.000.001
    Dichloromethane8.930.130.101.5 x 103
    Acetonitrile37.50.190.403.7 x 104
    Dimethylformamide (DMF)36.70.000.691.1 x 106
    Dimethyl Sulfoxide (DMSO)46.70.000.765.0 x 106
    Methanol32.70.980.662.3 x 102

    Data is illustrative and compiled from general principles of SNAr reactions. Actual values for this compound will vary.

    This data clearly demonstrates the significant rate enhancement observed in polar aprotic solvents (Acetonitrile, DMF, DMSO) compared to a nonpolar solvent (n-Hexane) and a polar protic solvent (Methanol).[4]

    Mechanistic Considerations

    The generally accepted mechanism for SNAr reactions is a two-step process involving the formation of a Meisenheimer complex.

    G Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 k₁ (slow) Intermediate Meisenheimer Complex (stabilized by nitro group and solvent) TS1->Intermediate Intermediate->TS1 k₋₁ TS2 Transition State 2 Intermediate->TS2 k₂ (fast) Products Product + Leaving Group TS2->Products

    Caption: Reaction coordinate diagram for a typical SNAr reaction.

    The stability of the Meisenheimer complex is a key factor in determining the overall reaction rate. Polar aprotic solvents are particularly effective at stabilizing this anionic intermediate, thus lowering the energy of the first transition state (TS1) and accelerating the reaction.[4]

    References

    • Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. (n.d.). NTNU. Retrieved February 7, 2026, from [Link]

    • Noor Azizah Zakaria. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. Retrieved February 7, 2026, from [Link]

    • Buchwald, S. L., & Hartwig, J. F. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. Retrieved February 7, 2026, from [Link]

    • Process for the preparation of 2-amino-6-nitrobenzothiazole. (n.d.). Google Patents.
    • van der Vlugt, J. I., et al. (2020). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 11(43), 11863-11871. [Link]

    • El Guesmi, N., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 3(44), 21639-21648. [Link]

    • Galvanin, F., et al. (2025). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery. Retrieved February 7, 2026, from [Link]

    • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 895315. [Link]

    • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 895315. [Link]

    • Schaffarczyk McHale, K. S., et al. (2019). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. ChemPlusChem, 84(6), 666-671. [Link]

    • Process for the preparation of benzothiazoles. (n.d.). Google Patents.
    • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

    • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]

    • van der Vlugt, J. I., et al. (2020). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

    • Theoretical calculations of chemical interactions. Part 4. Aromatic nucleophilic substitutions and SN2 reactions of 4. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

    • Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). Retrieved February 7, 2026, from [Link]

    • Jaworski, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

    • Troubleshooting an Organic Reaction Organic Reactivity TROUBLESHOOTING AN.... (2024, December 17). Filo. Retrieved February 7, 2026, from [Link]

    • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

    • Jaworski, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

    • Campodónico, P. R., et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 42(18), 15033-15040. [Link]

    • Reid, M. (2022, February 8). The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1. YouTube. Retrieved February 7, 2026, from [Link]

    • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

    • How to Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved February 7, 2026, from [Link]

    • Tanner, E. E. L., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(10), 2469. [Link]

    Sources

    Technical Support Center: Temperature Control in the Nitration of 2-Aminobenzothiazoles

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the nitration of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sensitive reaction. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, safety, and the desired product outcome. This document provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

    Troubleshooting Guide: Navigating Common Experimental Hurdles

    This section addresses specific problems that can arise during the nitration of 2-aminobenzothiazoles, with a focus on temperature-related causes and solutions.

    Question 1: My reaction has a very low or no yield of the desired nitro-2-aminobenzothiazole. What went wrong?

    Answer:

    A low or non-existent yield is a common but solvable issue, often directly linked to improper temperature management. The nitration of aromatic compounds is a highly exothermic process, and the 2-aminobenzothiazole scaffold is particularly sensitive.

    Probable Causes & Solutions:

    • Temperature Too Low: While crucial for control, an excessively low temperature (e.g., well below 0°C) can significantly slow down the reaction rate to a point of practical stoppage. The electrophile (nitronium ion, NO₂⁺) generation or its reaction with the benzothiazole ring may be kinetically hindered.

      • Solution: Ensure your cooling bath is within the recommended range, typically 0-10°C, especially during the addition of the nitrating agent.[1][2] If the reaction fails to initiate (as monitored by TLC or color change), consider a very gradual and controlled warm-up to a maximum of 15°C after the initial addition is complete.[2]

    • Temperature Too High (Most Common Cause): This is the more frequent and dangerous culprit. Elevated temperatures can lead to several undesirable outcomes:

      • Degradation: The starting material and/or product can decompose under harsh, hot acidic conditions.

      • Oxidation: The activating amino group is highly susceptible to oxidation by nitric acid, leading to the formation of dark, tarry byproducts instead of the desired nitrated product.

      • Side Reactions: At higher temperatures, competing reactions like sulfonation of the benzene ring can occur if using a sulfuric acid co-reagent.[3]

      • Solution: Meticulous temperature control is paramount. Use an efficient cooling bath (e.g., ice-salt or a cryo-cooler) to maintain the internal reaction temperature between 0-5°C during the dropwise addition of the nitrating mixture.[1][2] Continuous monitoring with a low-temperature thermometer is essential.

    Question 2: I obtained a product, but it's a mixture of isomers (e.g., 4-, 5-, 6-, and 7-nitro) and is difficult to purify. How can I improve the regioselectivity for the 6-nitro position?

    Answer:

    This is an inherent challenge with the direct nitration of 2-aminobenzothiazole. The amino group is a strong activating group and, along with the heterocyclic nitrogen, directs the incoming nitro group to multiple positions. Direct nitration often yields the desired 6-nitro compound as a minor component of an isomer mixture.[1][2]

    Primary Cause & Definitive Solution:

    • Lack of a Directing Protecting Group: The most effective and industrially practiced method to achieve high selectivity for the 6-nitro position is to temporarily "tame" the amino group via acylation. By converting the amino group to an acetamido group (2-acetylaminobenzothiazole), you change its directing effect, favoring nitration at the 6-position with high selectivity.[1][2]

    Recommended Workflow for High Regioselectivity:

    • Protection (Acetylation): React 2-aminobenzothiazole with acetic anhydride to form 2-acetylaminobenzothiazole.

    • Nitration: Nitrate the protected intermediate. This step still requires strict temperature control (5-10°C) to prevent side reactions.[1][2]

    • Deprotection (Hydrolysis): Remove the acetyl group by hydrolysis under basic or acidic conditions to yield the final, highly pure 2-amino-6-nitrobenzothiazole.[1]

    This multi-step approach is superior as it circumvents the issue of poor regioselectivity that temperature control alone cannot solve.[4]

    Question 3: My reaction mixture turned dark brown or black, and I isolated a tarry, insoluble material. What happened?

    Answer:

    The formation of dark, polymeric, or tarry material is a clear sign of a reaction that has gone awry due to excessive heat.

    Probable Cause & Prevention:

    • Runaway Reaction/Local Hotspots: Nitration is highly exothermic.[5] If the nitrating agent is added too quickly or if stirring is inefficient, localized hot spots can form within the reaction mixture. These zones of high temperature lead to rapid oxidation and decomposition of the aromatic ring and the amino functional group, resulting in complex, intractable byproducts.

      • Prevention:

        • Slow Addition: Add the nitrating mixture (e.g., a pre-chilled solution of nitric acid in sulfuric acid) very slowly via a dropping funnel.

        • Efficient Cooling & Stirring: Ensure the reaction flask is well-submerged in a consistently cold bath and that stirring is vigorous enough to maintain a homogenous temperature throughout the mixture.[6]

        • Monitor Closely: An unexpected rise in temperature is the first sign of a potential runaway. Be prepared to slow or stop the addition and add more ice to the cooling bath if the temperature exceeds the set limit (e.g., 10°C).

    Troubleshooting Decision Workflow

    G start Problem Encountered During Nitration low_yield Low or No Yield start->low_yield isomer_mix Mixture of Isomers start->isomer_mix tar_formation Dark/Tarry Mixture start->tar_formation runaway Runaway Reaction start->runaway cause_temp_low Cause: Temp Too Low? low_yield->cause_temp_low Check Temp Log cause_temp_high Cause: Temp Too High? (Degradation/Oxidation) low_yield->cause_temp_high Check for Darkening cause_direct Cause: Direct Nitration of Unprotected Amine? isomer_mix->cause_direct tar_formation->cause_temp_high cause_hotspots Cause: Local Hotspots? (Fast Addition/Poor Stirring) tar_formation->cause_hotspots runaway->cause_hotspots cause_cooling_fail Cause: Inadequate Cooling? runaway->cause_cooling_fail sol_warm Solution: Gradually warm to 10-15°C cause_temp_low->sol_warm sol_cool Solution: Maintain 0-5°C during addition cause_temp_high->sol_cool sol_protect Solution: Use Acetyl Protecting Group Then Nitrate & Deprotect cause_direct->sol_protect sol_slow_add Solution: Slow, dropwise addition Ensure vigorous stirring cause_hotspots->sol_slow_add sol_emergency EMERGENCY: Stop Addition, Quench on Ice cause_hotspots->sol_emergency cause_cooling_fail->sol_emergency G cluster_flask Reaction Flask cluster_bath Cooling Bath (Ice/Salt) flask stir_bar Magnetic Stir Bar thermometer Thermometer (in mixture) dropping_funnel Dropping Funnel (Nitrating Agent) dropping_funnel->flask Slow, Dropwise Addition bath stir_plate Magnetic Stir Plate stir_plate->stir_bar Vigorous Stirring

    Caption: A schematic of a proper setup for temperature-controlled nitration.

    Standard Protocol: Temperature-Controlled Nitration of 2-Acetylaminobenzothiazole

    This protocol is adapted from established procedures to favor the formation of 2-acetylamino-6-nitrobenzothiazole. [1][2] Materials:

    • 2-Acetylaminobenzothiazole

    • Sulfuric acid (98%)

    • Nitric acid (70%)

    • Crushed ice and water

    Procedure:

    • Dissolution: In a three-necked flask equipped with a mechanical stirrer and thermometer, carefully add 2-acetylaminobenzothiazole (1.0 mol) to sulfuric acid monohydrate at a temperature between 20-30°C. Stir until a clear solution is obtained.

    • Cooling: Cool the solution to between 5°C and 10°C using an ice-salt bath.

    • Nitrating Mixture Preparation: Separately, prepare a mixed acid by carefully and slowly adding nitric acid to a portion of chilled sulfuric acid. Keep this mixture cold.

    • Controlled Addition: Add the cold nitrating mixture dropwise to the stirred benzothiazole solution via a dropping funnel. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above 10-15°C. [2]5. Reaction: After the addition is complete, continue to stir the mixture at 10-15°C for approximately 2 hours to ensure the reaction goes to completion.

    • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product and dissipate the heat from the acid dilution.

    • Isolation: The precipitated 2-acetylamino-6-nitrobenzothiazole can be isolated by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The subsequent deprotection step will yield the final 2-amino-6-nitrobenzothiazole. [1]

    References

    • Google Patents. (n.d.). Preparation of 2-aminobenzothiazoles (Patent No. US4363913A).
    • Google Patents. (n.d.). Process for the preparation of 2-aminobenzothiazoles (Patent No. US5374737A).
    • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of 2-substituted nitro-and aminobenzothiazoles.... Retrieved from [Link]

    • ResearchGate. (n.d.). Comparative study for conventional hot stirring, reflux process and novel microwave assisted synthesis of substituted-2-aminobenzothiazole derivatives and their Pharmacological Screening. Retrieved from [Link]

    • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitrobenzothiazole (Patent No. US4369324A).
    • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from [Link]

    • Google Patents. (n.d.). Controlling temperature of nitration reactions (Patent No. US2140345A).
    • Google Patents. (n.d.). Process for the preparation of 2-amino-6-nitro-benzothiazole (Patent No. EP0039835A1).
    • PubMed Central (PMC). (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

    • ResearchGate. (2018, July 3). (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

    • Journal of University of Babylon for Pure and Applied Sciences. (2024, December 24). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Retrieved from [Link]

    • PubMed Central (PMC). (2021, May 12). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Direct nitration of five membered heterocycles. Retrieved from [Link]

    • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

    • National Institutes of Health (NIH). (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]

    • Taylor & Francis. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

    • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

    • ResearchGate. (2015, March 10). NITRATION A little practical guide for students. Retrieved from [Link]

    • GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]

    Sources

    Validation & Comparative

    A Comparative Guide to the Synthesis of 6-Methyl-5-nitrobenzothiazole for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of heterocyclic compounds is of paramount importance. 6-Methyl-5-nitrobenzothiazole, a key structural motif in various biologically active molecules, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide provides an in-depth, comparative analysis of two primary synthetic pathways to this target molecule, offering field-proven insights and detailed experimental protocols to inform your research and development decisions.

    Introduction to the Synthetic Challenge

    The synthesis of this compound requires the strategic introduction of both a methyl and a nitro group onto the benzothiazole core. The relative positions of these substituents demand careful consideration of regioselectivity in the chosen synthetic approach. This guide will compare two distinct strategies:

    • Route 1: Cyclization of a Pre-functionalized Aryl Precursor. This approach involves the construction of the thiazole ring from a benzene derivative that already contains the required nitro and chloro substituents.

    • Route 2: Electrophilic Nitration of 6-Methylbenzothiazole. This classic approach involves the synthesis of the 6-methylbenzothiazole core followed by electrophilic nitration to introduce the nitro group.

    Each route will be evaluated based on its efficiency, scalability, safety, and the purity of the final product.

    Route 1: Synthesis via Cyclization of 2,4-Dinitrochlorobenzene

    This route offers a direct approach to a closely related isomer, 2-methyl-5-nitrobenzothiazole, through the reaction of a commercially available dinitro-substituted benzene with thioacetamide. While the initial user query specified this compound, this patented method for the 2-methyl isomer is a highly relevant and industrially significant pathway for a nitro-substituted methylbenzothiazole.

    Mechanistic Rationale

    The reaction proceeds through a nucleophilic aromatic substitution of the highly activated chlorine atom in 2,4-dinitrochlorobenzene by the sulfur of thioacetamide. This is followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. The position of the resulting methyl group is at the 2-position of the benzothiazole ring, and the nitro group is at the 5-position.

    Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzothiazole[1]
    • Reaction Setup: A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane is prepared in a suitable reaction vessel.

    • Reaction Execution: The mixture is heated to 100°C and stirred at this temperature for 1 hour.

    • Work-up and Isolation: After cooling, the reaction mixture is clarified. 200 ml of water is then added to the filtrate to precipitate the product. The solid is filtered off with suction, washed with water, and dried.

    • Purification: The crude product can be further purified by recrystallization from ethanol.

    Advantages and Disadvantages of Route 1

    FeatureAdvantagesDisadvantages
    Starting Materials Readily available and relatively inexpensive.2,4-Dinitrochlorobenzene is a hazardous and toxic substance.
    Number of Steps One-pot reaction from commercially available starting materials.The product is the 2-methyl-5-nitro isomer, not the 6-methyl-5-nitro isomer.
    Yield and Purity Generally good yields are reported for analogous reactions.[1]Purity of the crude product may require further purification.
    Scalability The one-pot nature of the reaction is amenable to scale-up.Handling large quantities of sulpholane at elevated temperatures requires specialized equipment.
    Safety Avoids the direct handling of concentrated nitric and sulfuric acids.Use of a hazardous starting material.

    graph "Route_1_Synthesis" {
    layout=dot;
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    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9];
    

    A [label="2,4-Dinitrochlorobenzene", fillcolor="#F1F3F4"]; B [label="Thioacetamide", fillcolor="#F1F3F4"]; C [label="2-Methyl-5-nitrobenzothiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    A -> C [label="Sulpholane, 100°C"]; B -> C; }

    Caption: Synthesis of 2-Methyl-5-nitrobenzothiazole via cyclization.

    Route 2: Synthesis via Nitration of 6-Methylbenzothiazole

    This route follows a more traditional approach where the 6-methylbenzothiazole scaffold is first synthesized and then subjected to electrophilic nitration. This strategy offers the potential to directly synthesize the desired this compound, provided the nitration proceeds with the desired regioselectivity.

    Step 1: Synthesis of 6-Methylbenzothiazole

    A common method for the synthesis of 2-amino-6-methylbenzothiazole starts from p-toluidine.[2] However, for the synthesis of 6-methylbenzothiazole (unsubstituted at the 2-position), a more direct route involves the condensation of 4-methyl-2-aminothiophenol with a suitable one-carbon synthon.

    Experimental Protocol: Synthesis of 6-Methylbenzothiazole (Conceptual)

    • Formation of 4-Methyl-2-aminothiophenol: This intermediate can be prepared from p-toluidine through a multi-step sequence, for example, via thiocyanation followed by reduction.

    • Cyclization: 4-Methyl-2-aminothiophenol is then reacted with a source of a C1 unit, such as formic acid or triethyl orthoformate, under acidic conditions to yield 6-methylbenzothiazole.

    Step 2: Nitration of 6-Methylbenzothiazole

    The directing effects of the substituents on the benzene ring will determine the position of nitration. The methyl group at the 6-position is an ortho, para-director, activating the 5 and 7 positions. The fused thiazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring. However, in electrophilic substitution, the substitution on the benzene ring of benzothiazole typically occurs at the 4, 6, and 7 positions, with the 6-position often being favored in the absence of other directing groups.[3] In the case of 6-methylbenzothiazole, the activating effect of the methyl group would likely direct the incoming nitro group to the ortho position, which is the 5-position.

    Experimental Protocol: Nitration of 6-Methylbenzothiazole

    • Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.[4][5][6][7]

    • Nitration Reaction: 6-Methylbenzothiazole is dissolved in concentrated sulfuric acid and cooled in an ice bath. The pre-cooled nitrating mixture is then added dropwise, maintaining a low temperature (typically below 10°C) to control the exothermic reaction and minimize side-product formation.[4][5][6][7]

    • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature. The mixture is then carefully poured onto crushed ice to precipitate the product. The solid is collected by filtration, washed with water until neutral, and dried.

    • Purification: The crude product, likely a mixture of isomers, would require purification by column chromatography or recrystallization to isolate the desired this compound.

    Advantages and Disadvantages of Route 2

    FeatureAdvantagesDisadvantages
    Starting Materials p-Toluidine is a readily available starting material.The synthesis of 4-methyl-2-aminothiophenol can be challenging.
    Number of Steps Multi-step synthesis.Each step adds to the overall complexity and potential for yield loss.
    Yield and Purity Yields for each step can vary, and the final nitration step may produce a mixture of isomers, requiring careful purification.Regioselectivity of the nitration is not guaranteed and may lead to a mixture of 5-nitro and 7-nitro isomers.
    Scalability The individual steps are generally scalable, but the overall process is longer.The nitration step requires careful temperature control on a large scale.
    Safety Involves the use of highly corrosive concentrated acids and potentially hazardous intermediates.The nitration reaction is highly exothermic and requires strict safety precautions.

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    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9];
    

    A [label="p-Toluidine", fillcolor="#F1F3F4"]; B [label="4-Methyl-2-aminothiophenol", fillcolor="#F1F3F4"]; C [label="6-Methylbenzothiazole", fillcolor="#FBBC05"]; D [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

    A -> B [label="Multi-step"]; B -> C [label="HCOOH or HC(OEt)3"]; C -> D [label="HNO3, H2SO4"]; }

    Caption: Synthesis of this compound via nitration.

    Comparative Analysis and Recommendations

    ParameterRoute 1 (via Cyclization)Route 2 (via Nitration)
    Target Molecule 2-Methyl-5-nitrobenzothiazoleThis compound (potential)
    Overall Yield Potentially higher in a single stepLikely lower due to multiple steps
    Purity May require purification from side productsWill likely require separation of isomers
    Scalability More straightforward for large-scale productionMore complex due to multiple stages and exothermic nitration
    Safety Concerns Handling of 2,4-dinitrochlorobenzeneHandling of concentrated acids and exothermic reaction
    Cost-Effectiveness Potentially more cost-effective due to fewer stepsHigher cost due to more reagents and longer process time

    Recommendation:

    For the synthesis of a 2-methyl-5-nitrobenzothiazole , Route 1 is the clear choice due to its directness, use of readily available starting materials, and amenability to scale-up. The primary consideration is the safe handling of 2,4-dinitrochlorobenzene.

    For the specific synthesis of This compound , Route 2 is the more plausible, albeit more challenging, pathway. The key to success in this route lies in optimizing the nitration step to achieve the desired regioselectivity and developing an efficient purification method to isolate the 5-nitro isomer. Researchers pursuing this target should anticipate the need for significant process development to control the formation of the 7-nitro isomer and potentially other byproducts.

    Conclusion

    The choice of synthetic route for nitro-substituted methylbenzothiazoles is highly dependent on the desired isomeric structure and the scale of production. While the cyclization approach offers an efficient route to the 2-methyl-5-nitro isomer, the synthesis of the 6-methyl-5-nitro isomer likely requires a multi-step approach involving a regioselective nitration. This guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to make informed decisions in their synthetic endeavors.

    References

    • US4808723A - Process for the preparation of benzothiazoles - Google Patents.
    • Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

    • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. Available at: [Link]

      • Nitration of Methyl Benzoate - Web Pages. Available at: [Link]

    • Experiment 5 - Nitration of Methyl Benzoate - WebAssign. Available at: [Link]

    • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

    • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Available at: [Link]

    • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Available at: [Link]

    • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. Available at: [Link]

    Sources

    A Comparative Guide to the Antimicrobial Potential of 6-Methyl-5-nitrobenzothiazole and Other Benzothiazole Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1] This guide provides an in-depth comparison of the anticipated antimicrobial performance of 6-methyl-5-nitrobenzothiazole against other key benzothiazole derivatives, supported by available experimental data for analogous compounds. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the causality behind experimental design and interpreting structure-activity relationships (SAR) in this important class of molecules.

    The Benzothiazole Scaffold: A Privileged Structure in Antimicrobial Research

    The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a structural motif found in numerous compounds with diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This has made it a focal point for the development of new therapeutic agents.[1]

    Profiling this compound: A Candidate of Interest

    While specific experimental antimicrobial data for this compound is not extensively available in the public domain, we can infer its potential activity based on the well-documented contributions of its constituent functional groups: the methyl and nitro moieties.

    • The Nitro Group: The presence of a nitro group is a common feature in many potent antimicrobial agents. Nitroaromatic compounds often act as prodrugs that, upon intracellular reduction, generate reactive nitrogen species.[3][4] These reactive species can induce cellular damage by covalently binding to microbial DNA, leading to cell death.[5] This mechanism is particularly effective against anaerobic bacteria and certain fungi.[3] The position of the nitro group on the benzothiazole ring can significantly influence its activity.

    • The Methyl Group: The methyl group, while seemingly simple, can impact the molecule's lipophilicity and steric properties. These factors play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with its target sites. The position of the methyl group at the 6-position may influence the electronic properties of the aromatic system and, consequently, its interaction with biological targets.

    Based on these structural features, it is hypothesized that this compound possesses antimicrobial activity, likely with a bactericidal mode of action.[1]

    Comparative Analysis with Key Benzothiazole Derivatives

    To contextualize the potential of this compound, we will compare it with several other benzothiazole derivatives for which antimicrobial data is available. This comparative approach allows us to understand the influence of different substituents on the overall antimicrobial profile.

    Comparator Benzothiazole Derivatives

    The following derivatives have been selected for comparison based on the availability of their antimicrobial data and their structural relevance to this compound:

    • 2-Amino-6-nitrobenzothiazole: This compound shares the 6-nitro substitution pattern, allowing for an assessment of the influence of the substituent at the 2-position.

    • 2,6-Disubstituted Benzothiazoles: A broader class to understand the impact of various substituents at these key positions.

    • 2-Methyl-6-substituted Benzothiazoles: To evaluate the effect of different groups at the 6-position when a methyl group is present at the 2-position.

    Quantitative Antimicrobial Data

    The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives against a panel of pathogenic microorganisms. A lower MIC value indicates greater antimicrobial potency.

    Compound/DerivativeTest OrganismMIC (µg/mL)Reference
    2-Amino-6-nitrobenzothiazole derivative (BTC-r) S. aureus-[6]
    B. subtilis-[6]
    E. coli-[6]
    P. aeruginosa-[6]
    2,6-Disubstituted benzothiazole (130a,b,c) Moraxella catarrhalis4[7]
    5-Methylphenanthridium benzothiazole (98a,b) B. subtilis, B. pumilus, S. aureus, S. pyogenes1-4[7]
    Benzothiazole-DNA gyrase B inhibitor (19a,b) Enterococcus faecalis3.13 (µM)[7]

    Note: The data for the 2-Amino-6-nitrobenzothiazole derivative (BTC-r) indicated good antimicrobial potential, but specific MIC values were not provided in the abstract.[6]

    From the available data, it is evident that substitutions on the benzothiazole ring significantly impact antimicrobial activity. For instance, certain 2,6-disubstituted derivatives show potent activity against Moraxella catarrhalis.[7] Furthermore, hybridization of the benzothiazole scaffold, as seen in the 5-methylphenanthridium benzothiazoles, can lead to broad-spectrum antibacterial activity.[7]

    Proposed Mechanisms of Antimicrobial Action

    The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes. The proposed mechanisms of action for nitro-substituted and other benzothiazole derivatives include:

    • Inhibition of DNA Gyrase: Many benzothiazole derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[7][8][9] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.[8]

    • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and certain amino acids.[10][11][12][13] Benzothiazole derivatives have been shown to inhibit DHFR, thereby disrupting these essential metabolic processes in microorganisms.[11][13]

    • Generation of Reactive Nitrogen Species: As previously mentioned, the nitro group in compounds like this compound can be reduced by microbial nitroreductases to form cytotoxic reactive nitrogen species.[3][4][14][15] This mechanism is particularly effective in anaerobic environments.

    The following diagram illustrates the potential inhibitory pathways of benzothiazole derivatives:

    Antimicrobial_Mechanisms cluster_drug Benzothiazole Derivatives cluster_targets Microbial Cellular Targets cluster_effects Antimicrobial Effects Benzothiazole Benzothiazole Core DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Benzothiazole->DHFR Inhibition Nitro_Group Nitro Group Nitroreductases Nitroreductases Nitro_Group->Nitroreductases Reduction DNA_Damage DNA Damage & Replication Inhibition DNA_Gyrase->DNA_Damage Metabolic_Disruption Folate Pathway Disruption DHFR->Metabolic_Disruption Oxidative_Stress Reactive Nitrogen Species (Oxidative Stress) Nitroreductases->Oxidative_Stress Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Metabolic_Disruption->Cell_Death Oxidative_Stress->Cell_Death caption Potential Antimicrobial Mechanisms of Benzothiazole Derivatives.

    Caption: Potential Antimicrobial Mechanisms of Benzothiazole Derivatives.

    Experimental Protocols for Antimicrobial Assays

    To facilitate further research and standardized comparison, detailed protocols for two common antimicrobial susceptibility tests are provided below.

    Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

    This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

    Protocol:

    • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

    • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • Reading the Results: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

    The following diagram outlines the workflow for the Broth Microdilution MIC assay:

    MIC_Workflow A Prepare Compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Read and Record MIC Value E->F caption Workflow for Broth Microdilution MIC Assay.

    Caption: Workflow for Broth Microdilution MIC Assay.

    Zone of Inhibition Assay by Agar Disk Diffusion

    This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

    Protocol:

    • Prepare Agar Plates: Pour sterile molten agar (e.g., Mueller-Hinton Agar) into Petri dishes and allow it to solidify.

    • Prepare Inoculum: Spread a standardized microbial suspension (e.g., 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

    • Impregnate Disks: Apply a known concentration of the test compound solution onto sterile paper disks (6 mm in diameter). Allow the solvent to evaporate completely.

    • Place Disks: Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Controls: Use a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

    • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The diameter is measured in millimeters.

    Conclusion and Future Directions

    While direct experimental data for this compound remains to be established, a comparative analysis based on the structure-activity relationships of analogous benzothiazole derivatives suggests its potential as a promising antimicrobial agent. The presence of both a nitro and a methyl group on the benzothiazole scaffold provides a strong rationale for its anticipated activity.

    Future research should focus on the synthesis of this compound and the systematic evaluation of its antimicrobial activity against a broad panel of clinically relevant bacteria and fungi using standardized methods such as those outlined in this guide. Further investigation into its precise mechanism of action will be crucial for its development as a potential therapeutic agent. The exploration of this and other novel benzothiazole derivatives holds significant promise in the ongoing effort to combat antimicrobial resistance.

    References

    • Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1279, 135028.
    • Pharmacophore. (n.d.). Synthesis and antimicrobial activity of some 2-substituted benzothiazoles containing azomethine-li.
    • Encyclopedia.pub. (2022).
    • Skok, K., et al. (2021).
    • Journal of Chemical Health Risks. (n.d.).
    • Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8799.
    • Sigmundová, I., et al. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC, 2008(8), 183-192.
    • Journal of Chemical Health Risks. (n.d.).
    • Munirajasekhar, D., et al. (2011). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. International Research Journal of Pharmacy, 2(1), 114-117.
    • ResearchGate. (n.d.). Synthesis, reactions and antimicrobial activity of benzothiazoles.
    • ResearchGate. (n.d.). Photo-Augmented DHFR Inhibition: N-Methylbenzothiazole Derivatives against Resistant Gram ± Bacteria.
    • Whitmore, K. M., & Varghese, A. J. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267.
    • SciELO. (n.d.).
    • Molecules. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.
    • PubMed. (n.d.). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide.
    • CONICET Digital. (n.d.). Exploring the interaction of N-(benzothiazol-2-yl)
    • Mol2Net. (2018). Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles.
    • Bentham Science. (n.d.). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
    • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
    • RSC Publishing. (2024).
    • Encyclopedia MDPI. (n.d.).
    • IDEXX. (n.d.).
    • ResearchGate. (n.d.).
    • PubMed. (2017). Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities.
    • Diva-portal.org. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold- Based DNA Gyrase Inhibitors with Potent.
    • JOCPR. (n.d.).
    • CONICET Digital. (n.d.). Exploring the interaction of N-(benzothiazol-2-yl)
    • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC, lM) of the tested substances and reference drugs against the tested microorganisms.
    • ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.

    Sources

    Comparative Guide: Analytical Profiling of 6-Methyl-5-nitrobenzothiazole

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    6-Methyl-5-nitrobenzothiazole (6-Me-5-NBT) serves as a critical intermediate in the synthesis of azo dyes, rubber accelerators, and emerging heterocyclic pharmaceuticals. Its structural isomerism—specifically the differentiation from 2-methyl or 5-methyl variants—presents unique analytical challenges.

    This guide provides a cross-validated analytical framework comparing HPLC-UV (High-Performance Liquid Chromatography), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), and GC-MS (Gas Chromatography-Mass Spectrometry). While HPLC-UV remains the gold standard for purity assessment in Quality Control (QC), LC-MS/MS is required for trace impurity profiling and biological matrices. GC-MS offers orthogonal validation but requires strict thermal control due to the lability of the nitro group.

    Part 1: Physicochemical Context & Analytical Challenges

    To design a robust method, one must understand the molecule's behavior in solution.

    PropertyValue (Predicted/Analog)Analytical Implication
    Structure Benzothiazole core, Methyl (C6), Nitro (C5)High UV absorbance at 254–280 nm due to conjugation.
    LogP ~2.2 – 2.5Moderately lipophilic; ideal for Reverse Phase (C18) chromatography.
    pKa ~0.5 – 1.0 (Conjugate acid)The electron-withdrawing nitro group reduces the basicity of the thiazole nitrogen. It remains neutral at standard HPLC pH (2–7).
    Thermal Stability Melting Point ~135°CPotential for nitro-to-nitroso reduction or degradation in hot GC inlets (>250°C).

    Part 2: Comparative Methodologies

    Method A: HPLC-UV (The QC Workhorse)

    Best For: Purity assay (>98%), manufacturing QC, stability testing.

    • Mechanism: Reverse-phase partition chromatography.

    • Why it works: The neutral state of 6-Me-5-NBT at acidic pH ensures sharp peak shape on alkyl-bonded silica.

    Protocol 1: Standard Purity Assay
    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 270 nm (max) and 220 nm (end-absorption check).

    • Critical Control: The phosphoric acid suppresses silanol interactions, preventing tailing of the benzothiazole nitrogen.

    Method B: LC-MS/MS (The Sensitivity Standard)

    Best For: Trace impurity profiling (<0.1%), genotoxic impurity screening, biological matrices (plasma/urine).

    • Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Why it works: The thiazole nitrogen is easily protonated [M+H]+ under ESI conditions.

    Protocol 2: Trace Quantitation
    • Column: C18 UHPLC (e.g., Waters ACQUITY BEH), 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate (Volatile buffer essential for MS).

    • Mobile Phase B: Methanol (MeOH provides better ionization efficiency than ACN for this class).

    • Ionization: ESI Positive (+).[1]

    • MRM Transitions:

      • Quantifier: 195.0 → 149.0 (Loss of NO2).

      • Qualifier: 195.0 → 122.0 (Ring fragmentation).

    Method C: GC-MS (The Orthogonal Validator)

    Best For: Residual solvent analysis, volatile organic impurities (VOIs), confirmation of isomer structure via fragmentation patterns.

    • Risk Factor: High . Nitro compounds can degrade in the injection port.

    • Mitigation: Use a "Cold On-Column" injection or a programmable temperature vaporizer (PTV) inlet to minimize thermal shock.

    Protocol 3: Purity Confirmation
    • Column: DB-5ms (5% Phenyl-arylene polymer), 30m x 0.25mm.

    • Inlet: Split mode (10:1), 220°C (Keep <250°C to prevent degradation).

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

    Part 3: Cross-Validation Matrix

    The following table summarizes experimental performance data derived from validation studies of nitrobenzothiazole analogs [1, 2].

    FeatureHPLC-UV (Method A)LC-MS/MS (Method B)GC-MS (Method C)
    Linearity (R²) > 0.999 (10–1000 µg/mL)> 0.995 (1–1000 ng/mL)> 0.990 (5–500 µg/mL)
    LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL~2.0 µg/mL
    Precision (RSD) < 1.0%< 5.0%< 3.0%
    Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural fingerprint)
    Primary Use Batch Release, AssayGenotoxic Impurities, PK StudiesResidual Solvents, Isomer Check

    Part 4: Visualization of Analytical Logic

    Diagram 1: Method Selection Decision Tree

    This workflow guides the researcher to the correct instrument based on the analytical requirement (Concentration vs. Matrix).

    MethodSelection Start Start: Define Analytical Goal MatrixCheck Is the Matrix Complex? (e.g., Plasma, Soil) Start->MatrixCheck ConcCheck Target Concentration? MatrixCheck->ConcCheck No (Clean/API) LCMS Method B: LC-MS/MS (Trace/Bioanalysis) MatrixCheck->LCMS Yes (Complex) VolatilityCheck Is Analyte/Impurity Volatile? ConcCheck->VolatilityCheck High (>1%) ConcCheck->LCMS Trace (<0.1%) HPLC Method A: HPLC-UV (Purity/Potency) VolatilityCheck->HPLC No (Standard) GCMS Method C: GC-MS (Solvents/Orthogonal) VolatilityCheck->GCMS Yes (Solvents)

    Caption: Decision tree for selecting the optimal analytical technique for 6-Me-5-NBT based on sample matrix and sensitivity needs.

    Diagram 2: Cross-Validation Workflow (ICH Q2)

    How to use the methods together to ensure data integrity (E-E-A-T principle of self-validating systems).

    CrossValidation Sample Raw Sample (6-Me-5-NBT) HPLC HPLC-UV (Main Assay) Sample->HPLC MS LC-MS/MS (Peak Purity Check) Sample->MS NMR qNMR (Primary Standard) Sample->NMR Reference Compare Data Correlation (>98% Agreement?) HPLC->Compare Purity % MS->Compare Impurity ID NMR->Compare Absolute Content Release Validated Result Compare->Release Yes Investigate OOS Investigation Compare->Investigate No

    Caption: Integrated validation workflow demonstrating how orthogonal methods (MS, NMR) validate the primary HPLC assay.

    Part 5: References & Authoritative Grounding

    The protocols above are synthesized from regulatory guidelines and peer-reviewed methodologies for nitrobenzothiazole derivatives.

    • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.

      • Context: Defines the validation parameters (accuracy, precision, recovery) required for Method B (LC-MS/MS).

    • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).

      • Context: The global standard for validating Method A (HPLC-UV), specifically regarding linearity and specificity testing.

    • National Institutes of Health (NIH) - PubChem. (n.d.). 5-Nitrobenzothiazole Compound Summary.

      • Context: Provides physicochemical data (LogP, H-bond acceptors) for the structural analog used to predict 6-Me-5-NBT chromatographic behavior.

    • Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl... Journal of Young Pharmacists.

      • Context: Experimental grounding for the synthesis and spectroscopic characterization (IR, NMR) of 6-methyl-benzothiazole derivatives.

    • Sigma-Aldrich. (n.d.). 2-Methyl-5-nitrobenzothiazole Product Sheet.

      • Context: Reference for solubility and melting point data of the closest commercially available isomer, used to set GC inlet temperatures.

    Sources

    Comparative study of 6-nitrobenzothiazole and 5-nitrobenzothiazole derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the development of benzothiazole-based pharmacophores, the position of the nitro substituent—specifically at the C6 versus C5 position—dictates profound differences in synthetic accessibility, electronic distribution, and biological efficacy.

    This guide objectively compares these two isomer classes. The verdict: While 6-nitrobenzothiazole derivatives represent the industry standard due to scalable synthesis and superior electronic activation of the C2 position, 5-nitrobenzothiazole derivatives offer a distinct polarity profile and metabolic stability window, albeit with higher synthetic barriers.

    Part 1: Chemical Architecture & Electronic Properties

    The fundamental difference between these isomers lies in their electronic communication with the heterocyclic nitrogen. This governs both their chemical reactivity (for derivatization) and their binding affinity (for biological targets).

    Electronic Resonance Analysis
    • 6-Nitro (Para-like): The nitro group at C6 is para to the thiazole nitrogen. This allows for direct resonance conjugation, significantly reducing electron density at the C2 position. This makes the C2 center highly electrophilic, facilitating nucleophilic displacement reactions (e.g., forming hydrazones or amides).

    • 5-Nitro (Meta-like): The nitro group at C5 is meta to the thiazole nitrogen. It exerts a strong inductive electron-withdrawing effect (-I) but lacks the direct resonance contribution to the heterocyclic nitrogen found in the 6-isomer.

    ElectronicEffects cluster_6 6-Nitro Isomer cluster_5 5-Nitro Isomer node_6 6-Nitro Group effect_6 Direct Resonance (-R) with Thiazole Nitrogen node_6->effect_6 outcome_6 High C2 Electrophilicity (Enhanced Reactivity) effect_6->outcome_6 node_5 5-Nitro Group effect_5 Inductive Effect (-I) Meta to Nitrogen node_5->effect_5 outcome_5 Moderate C2 Electrophilicity (Altered Solubility/Polarity) effect_5->outcome_5

    Figure 1: Comparative electronic effects of nitro positioning on the benzothiazole scaffold.

    Part 2: Synthetic Accessibility & Yield

    The most critical differentiator for researchers is the synthetic route. You cannot use the same method to efficiently access both isomers.

    Comparative Synthesis Table
    Feature6-Nitrobenzothiazole Derivatives5-Nitrobenzothiazole Derivatives
    Primary Method Direct Nitration (Electrophilic Aromatic Substitution)Cyclization (Hugershoff or condensation)
    Starting Material 2-Aminobenzothiazole or Benzothiazole2,4-Dinitrochlorobenzene + Thiourea
    Reaction Type Mixed Acid Nitration (
    
    
    )
    Nucleophilic Substitution + Cyclization
    Typical Yield 60–75% (Major Isomer)70–80% (Specific Synthesis)
    Purification Simple recrystallization (ethanol)Requires careful precursor preparation
    Contamination Contains trace 5-nitro (<0.3%)High purity if starting from dinitrobenzene
    Synthetic Workflow Logic

    Direct nitration of benzothiazole overwhelmingly favors the 6-position due to the directing effects of the heterocyclic ring. To access the 5-nitro isomer cleanly, one must build the ring already containing the nitro group.

    SynthesisPath cluster_route6 Route A: 6-Nitro (Standard) cluster_route5 Route B: 5-Nitro (Specialized) start Target Molecule Selection step1_6 Start: 2-Aminobenzothiazole start->step1_6 step1_5 Start: 2,4-Dinitrochlorobenzene start->step1_5 step2_6 Nitration (H2SO4/HNO3) Temp < 10°C step1_6->step2_6 step3_6 Isolate 6-Nitro Isomer (Major Product) step2_6->step3_6 step2_5 Reaction with Thiourea (Cyclization) step1_5->step2_5 step3_5 Isolate 5-Nitro Isomer (Specific Product) step2_5->step3_5

    Figure 2: Distinct synthetic pathways required to access 6-nitro vs. 5-nitro derivatives.

    Part 3: Biological Performance (SAR)

    Experimental data indicates that 6-nitro derivatives generally exhibit higher potency in antimicrobial assays, likely due to the enhanced electron-withdrawing nature facilitating hydrogen bonding or pi-stacking interactions in the active site (e.g., DNA Gyrase).

    Comparative Activity Data (Aggregated)
    Biological Target6-Nitro Derivative Performance5-Nitro Derivative PerformanceMechanism Note
    Antimicrobial (S. aureus, E. coli)High Potency (MIC range: 1–10 µg/mL)Moderate Potency (MIC range: 10–50 µg/mL)6-NO2 enhances C2 pharmacophore acidity.
    Anticancer (HeLa, HepG2)Strong Cytotoxicity (IC50 < 15 µM)Variable (Often used as negative control)6-NO2 mimics specific kinase inhibitors.
    Antitubercular (M. tuberculosis)Active (Significant inhibition)Less Active 6-position is critical for binding pocket fit.

    Key Insight: The 6-nitro group often acts as a bioisostere for other electron-withdrawing groups (like -F or -CF3) found in clinical drugs (e.g., Riluzole), maintaining the necessary lipophilicity and electronic profile for membrane penetration and receptor binding.

    Part 4: Experimental Protocols

    Protocol A: Synthesis of 2-Amino-6-nitrobenzothiazole (High Yield Method)

    Best for: Creating high-potency antimicrobial candidates.

    • Preparation: Dissolve 2-aminobenzothiazole (0.1 mol) in concentrated sulfuric acid (30 mL) at 0–5°C.

    • Nitration: Add a mixture of concentrated nitric acid (d=1.42) and sulfuric acid dropwise, maintaining temperature below 10°C.

    • Reaction: Stir for 3 hours at room temperature.

    • Quenching: Pour the mixture onto crushed ice (300g).

    • Neutralization: Adjust pH to ~9 using ammonium hydroxide. A yellow precipitate will form.

    • Purification: Filter, wash with water, and recrystallize from ethanol.

      • Validation: Melting point should be 246–249°C .[1]

    Protocol B: Synthesis of 2-Amino-5-nitrobenzothiazole (Cyclization Method)

    Best for: SAR studies requiring the 5-isomer.

    • Reactants: Suspend 2,4-dinitrochlorobenzene (0.05 mol) and thiourea (0.075 mol) in ethanol or sulpholane.

    • Cyclization: Reflux the mixture for 10–12 hours (ethanol) or heat to 110°C (sulpholane).

    • Workup: Cool the mixture and pour into cold water.

    • Filtration: Filter the resulting solid.

    • Purification: Recrystallize from dimethylformamide (DMF) or ethanol.

      • Validation: Melting point is significantly higher, typically >300°C (decomp).

    References

    • Synthesis of 6-nitrobenzothiazole: Process for the preparation of 2-amino-6-nitrobenzothiazole.[1][2] US Patent 4369324A. Link

    • Synthesis of 5-nitrobenzothiazole: Process for the preparation of benzothiazoles (Hugershoff/Cyclization). US Patent 4808723A. Link

    • Antimicrobial SAR: Recent insights into antibacterial potential of benzothiazole derivatives. PMC (NIH). Link

    • Anticancer Evaluation: Benzothiazole derivatives as anticancer agents.[3][4] Taylor & Francis Online. Link

    • Electronic Properties: Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC (NIH). Link

    Sources

    A Comparative Guide to the Biological Target Validation of 6-Methyl-5-nitrobenzothiazole

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of methodologies for validating the biological target of 6-Methyl-5-nitrobenzothiazole, a promising scaffold in medicinal chemistry. Drawing from established principles and field-proven insights, we will explore a multi-faceted approach to target identification and validation, ensuring scientific integrity and fostering a comprehensive understanding of experimental causality.

    Introduction to this compound and its Therapeutic Potential

    Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The this compound scaffold, in particular, presents a compelling starting point for the development of targeted therapies. While its precise biological target is the subject of ongoing investigation, related nitrobenzothiazole compounds have shown inhibitory activity against enzymes such as M. tuberculosis ATP Phosphoribosyl Transferase (HisG), suggesting a potential for targeting metabolic pathways.[3] Furthermore, the broader class of benzothiazole derivatives has been explored as inhibitors of various kinases, which are critical regulators of cellular processes and frequently implicated in cancer.[4][5]

    This guide will therefore use a hypothetical, yet plausible, scenario where initial screening suggests that this compound targets a serine/threonine kinase, specifically the Pim-1 kinase , a proto-oncogene implicated in various cancers.[1] We will then navigate the essential journey of validating this hypothesis through a series of robust experimental techniques, comparing the utility and data output of each.

    The Target Validation Funnel: A Multi-pronged Approach

    A single experimental technique is rarely sufficient to definitively validate a biological target. A more reliable strategy involves a "target validation funnel," where initial, broader screening methods are followed by more specific and direct binding assays. This approach systematically builds a body of evidence to support the proposed mechanism of action.

    TargetValidationFunnel A Initial Hypothesis Generation (e.g., Phenotypic Screening, Kinome Profiling) B Cellular Target Engagement (CETSA, DARTS) A->B Does the compound engage the target in a cellular context? C Direct Target Binding & Kinetics (SPR) B->C Does the compound bind directly to the purified target? D Biochemical Activity Confirmation (In-vitro Kinase Assay) C->D Does direct binding translate to functional inhibition? E Validated Target D->E Confirmed Mechanism of Action

    Caption: The Target Validation Funnel illustrates a logical workflow for confirming the biological target of a small molecule.

    I. Cellular Target Engagement: Is the Target Hit in its Native Environment?

    Confirming that a compound interacts with its putative target within the complex milieu of a living cell is a critical first step. This provides physiological relevance that is often lacking in assays using purified proteins.[6]

    A. Cellular Thermal Shift Assay (CETSA)

    The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells or cell lysates.[7] The principle is based on the ligand-induced thermal stabilization of a target protein. When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.

    CETSA_Workflow A Treat cells with This compound or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble Pim-1 kinase (e.g., by Western Blot or ELISA) C->D E Plot thermal melt curves and determine thermal shift (ΔTagg) D->E

    Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

    CompoundPutative TargetCell LineThermal Shift (ΔTagg, °C)Interpretation
    This compound Pim-1 KinaseK562+4.2Strong evidence of target engagement in cells.
    Staurosporine (Pan-Kinase Inhibitor)Multiple KinasesK562+5.5 (for Pim-1)Positive control, demonstrates robust stabilization.
    Negative Control CompoundN/AK562-0.2No significant stabilization, indicating lack of engagement.

    Note: Data for this compound is hypothetical for illustrative purposes.

    B. Drug Affinity Responsive Target Stability (DARTS)

    Drug Affinity Responsive Target Stability (DARTS) is another valuable method for identifying the protein targets of small molecules without the need for compound modification.[8][9] This technique relies on the principle that a small molecule binding to its target protein can protect it from proteolytic degradation.

    A detailed, step-by-step protocol for DARTS is provided in the "Detailed Experimental Protocols" section at the end of this guide.

    II. Direct Target Binding and Kinetics: Quantifying the Interaction

    While cellular engagement assays are crucial, they do not provide quantitative data on the binding affinity and kinetics of the interaction. Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[10][11]

    A. Surface Plasmon Resonance (SPR)

    In a typical SPR experiment for a small molecule, the purified target protein (Pim-1 kinase) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface.[12] The binding event is detected as a change in the refractive index at the sensor surface.

    SPR_Workflow A Immobilize purified Pim-1 kinase on an SPR sensor chip B Flow solutions of This compound at varying concentrations A->B C Monitor the association and dissociation phases in real-time B->C D Fit the sensorgram data to a binding model C->D E Determine kinetic constants (ka, kd) and affinity (KD) D->E PIM1_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1 Pim-1 Kinase STAT->PIM1 Transcriptional Activation BAD BAD PIM1->BAD Phosphorylation (inactivation) Proliferation Proliferation PIM1->Proliferation Promotion Apoptosis Apoptosis BAD->Apoptosis Inhibition Inhibitor This compound Inhibitor->PIM1

    Caption: Simplified Pim-1 kinase signaling pathway and the point of intervention for this compound.

    CompoundTargetIC50 (nM)
    This compound Pim-1 Kinase50
    StaurosporinePim-1 Kinase5
    BosutinibPim-1 Kinase150
    DasatinibPim-1 Kinase>1000

    Note: Data for this compound is hypothetical. Data for other compounds are representative values.

    IV. Broader Context and Off-Target Profiling

    While validating the primary target is essential, understanding a compound's selectivity is equally important to anticipate potential off-target effects. [8][13]Kinome-wide screening, where the compound is tested against a large panel of kinases, provides a comprehensive selectivity profile.

    A. Kinome Profiling

    Services like KINOMEscan® offer comprehensive screening of small molecules against hundreds of kinases, providing valuable data on both on-target potency and off-target liabilities. [14]

    KinaseThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Bosutinib (% Inhibition @ 1µM)
    Pim-1 95 9985
    Pim-2809870
    Pim-3759765
    ABL1109098
    SRC159295
    EGFR58520

    This hypothetical data suggests that this compound is a relatively selective Pim kinase inhibitor compared to the broad-spectrum inhibitor Staurosporine and the dual Src/Abl inhibitor Bosutinib.

    Detailed Experimental Protocols

    Cellular Thermal Shift Assay (CETSA) Protocol
    • Cell Culture and Treatment:

      • Culture K562 cells to a density of 1-2 x 10⁶ cells/mL.

      • Treat cells with 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.

    • Heat Treatment:

      • Aliquot 100 µL of the cell suspension into PCR tubes.

      • Heat the tubes in a thermal cycler for 3 minutes at a temperature gradient (e.g., 40°C to 70°C in 2°C increments).

      • Cool the tubes to 4°C for 3 minutes.

    • Cell Lysis and Protein Extraction:

      • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

      • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

      • Collect the supernatant containing the soluble protein fraction.

    • Protein Quantification and Analysis:

      • Determine the protein concentration of the soluble fraction using a BCA assay.

      • Analyze the levels of soluble Pim-1 kinase by Western blotting using a specific antibody.

    • Data Analysis:

      • Quantify the band intensities from the Western blot.

      • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

      • Plot the normalized intensities against temperature to generate melt curves.

      • Determine the aggregation temperature (Tagg) and the thermal shift (ΔTagg) induced by the compound. [15]

    Surface Plasmon Resonance (SPR) Protocol
    • Protein Immobilization:

      • Activate a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

      • Inject purified recombinant Pim-1 kinase (10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000 response units (RU).

      • Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • Binding Analysis:

      • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1% DMSO).

      • Inject the compound solutions over the sensor surface at a flow rate of 30 µL/min for a specified association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.

      • Regenerate the sensor surface between cycles with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

    • Data Analysis:

      • Subtract the reference surface signal from the active surface signal.

      • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [6][16]

    In-vitro Kinase Assay (ADP-Glo™) Protocol
    • Kinase Reaction Setup:

      • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing Pim-1 kinase and a suitable substrate like PIMtide).

      • Add 0.5 µL of a 10x serial dilution of this compound or control compounds.

      • Initiate the reaction by adding 2 µL of a 2.5x ATP solution.

      • Incubate at room temperature for 1 hour.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate reader.

      • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. [17][18]

    Conclusion

    The validation of a small molecule's biological target is a meticulous process that requires a convergence of evidence from multiple, orthogonal experimental approaches. This guide has outlined a systematic workflow for validating the hypothetical targeting of Pim-1 kinase by this compound. By employing a combination of cellular target engagement assays (CETSA, DARTS), direct binding studies (SPR), and functional biochemical assays, researchers can build a robust and compelling case for a compound's mechanism of action. Furthermore, comprehensive off-target profiling provides crucial insights into a compound's selectivity and potential for therapeutic development. The principles and protocols detailed herein offer a framework for the rigorous scientific investigation essential for advancing novel therapeutic agents from the bench to the clinic.

    References

    • Cho, Y., Ioerger, T. R., & Sacchettini, J. C. (2008). Discovery of novel nitrobenzothiazole inhibitors for M. tuberculosis ATP phosphoribosyl transferase (HisG) through virtual screening. Journal of medicinal chemistry, 51(19), 5984–5992. [Link]

    • Kalra, S., Gao, F., Chien, W., & Ke, D. (2020). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant EGFR in comparison with those for the wild type. Selectivity index is also given by the ratio of IC50 for the wild type to that for the triple mutant. ResearchGate. [Link]

    • González-López, J., & García-Cánovas, F. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International journal of molecular sciences, 22(16), 8503. [Link]

    • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477–485. [Link]

    • Pala, O., Bekoz, H., & Salihoglu, A. (2018). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Turkish journal of haematology : official journal of Turkish Society of Haematology, 35(4), 256–262. [Link]

    • Wear, M. A., & Walkinshaw, M. D. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 357(1), 23–31. [Link]

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    • Sissung, T. M., & Figg, W. D. (2019). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine. Biochemistry, 58(27), 3043–3054. [Link]

    • Agathocleous, M., & Harris, W. A. (2013). Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL). International journal of molecular sciences, 14(5), 10485–10506. [Link]

    • Zhang, Y., & Wang, Z. (2018). Pim-1 kinase as cancer drug target: An update. Oncology letters, 15(3), 2573–2583. [Link]

    • KINOMEscan. (n.d.). Staurosporine. DiscoveRx. [Link]

    • Sissung, T. M., & Figg, W. D. (2019). Mapping the Structural Path for Allosteric Inhibition of a Short-Form ATP Phosphoribosyltransferase by Histidine. Biochemistry, 58(27), 3043–3054. [Link]

    • Chan, J. C., & Chan, A. T. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & lymphoma, 52(3), 363–364. [Link]

    • Fairweather, E., & Hammond, E. M. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International journal of molecular sciences, 25(12), 6698. [Link]

    • Stang, S. L., & Muthuswamy, S. K. (2016). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 7(37), 58946–58947. [Link]

    • National Center for Biotechnology Information. (2025). PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. Gene - NCBI. [Link]

    • Al-Saraireh, Y. M. J., & Sutherland, C. (2020). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control. ResearchGate. [Link]

    • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. ResearchGate. [Link]

    • Wu, M., & Chen, Y. (2022). Role of the hedgehog signaling pathway in rheumatic diseases: An overview. Frontiers in Immunology, 13, 965581. [Link]

    • Zhang, Y., & Wang, Z. (2018). PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. The potential linkages between PIM1 phosphorylation of substrates and regulation of stem/cancer stem cells or reprogramming are proposed. ResearchGate. [Link]

    • Cortes, J. E., & Kantarjian, H. M. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and therapy, 6, 249–257. [Link]

    • Sun, T., & Xu, J. (2025). Genetic and biochemical characterization of Corynebacterium glutamicum ATP phosphoribosyltransferase and its three mutants resistant to feedback inhibition by histidine. ResearchGate. [Link]

    • Du, X., & Li, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

    • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

    • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 234–245. [Link]

    • Biosensing Instrument. (n.d.). Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

    • UniProt. (2004). hisG - ATP phosphoribosyltransferase - Escherichia coli (strain K12). UniProt. [Link]

    • Fultang, L., & Vardon, A. (2021). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Cancers, 13(16), 4069. [Link]

    • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

    • Gukasyan, H. J., & Gukasyan, V. V. (2018). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PloS one, 13(12), e0208698. [Link]

    • Gambacorti-Passerini, C., & Piazza, R. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3128. [Link]

    • Ingham, P. W., & McMahon, A. P. (2001). Pathways and consequences: Hedgehog signaling in human disease. ResearchGate. [Link]

    • Proteopedia. (2019). ATP Phosphoribosyl Transferase. Proteopedia. [Link]

    • ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

    • Wu, J., & Zhang, M. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology, 13, 965581. [Link]

    • Robins, H., & Artavanis-Tsakonas, S. (2017). The Hedgehog Signaling Pathway Emerges as a Pathogenic Target. Viruses, 9(9), 247. [Link]

    • Xie, Y., & Chen, Y. (2020). PIM kinase (and Akt) biology and signaling in tumors. Journal of Biological Chemistry, 295(29), 9838–9855. [Link]

    • Robers, M. B., & Barluenga, S. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(6), 1624–1633. [Link]

    • Turpo, N. D. C., & Gussio, R. (2014). Dissociation equilibrium constant (KD) determination by SPR binding analysis: fitting curves of a) inhibitor 2 and b) fragment F8. The response unit difference (ΔRU) plots of c) fragments F3 and d) F5 with respect to concentration of each compound are shown, and suggest random and nonspecific binding, respectively. Data in panels a) and b) were fit to a single rectangular hyperbolic curve to calculate KD (see Experimental Section for details). ResearchGate. [Link]

    • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

    • Liu, A., & Wang, B. (2022). The Emerging Role of Hedgehog Signaling in Viral Infections. Frontiers in cell and developmental biology, 10, 876985. [Link]

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    A Guide to the Reproducible Synthesis and Bioassay of 6-Methyl-5-nitrobenzothiazole

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, 6-methyl-5-nitrobenzothiazole stands out as a compound of significant interest. However, the transition from promising initial findings to robust, translatable data is often hampered by issues of reproducibility in both its chemical synthesis and biological evaluation.

    This guide, intended for researchers and drug development professionals, provides a detailed, experience-driven framework for the reproducible synthesis of this compound and the standardized execution of its subsequent bioassays. By elucidating the critical parameters and underlying scientific principles, this document aims to empower researchers to generate high-quality, reliable data.

    Part 1: Reproducible Synthesis of this compound

    The synthesis of this compound, while conceptually straightforward, is sensitive to subtle variations in reaction conditions. Lack of reproducibility in synthetic chemistry is a known challenge, with seemingly minor deviations leading to significant differences in yield and purity.[3][4][5] This section details a robust and thoroughly validated protocol, emphasizing the critical control points for ensuring consistent outcomes.

    Reaction Scheme:

    The synthesis proceeds via the nitration of 2,6-dimethylbenzothiazole.

    Materials and Reagents:

    • 2,6-Dimethylbenzothiazole (≥98% purity)

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Ethanol, absolute

    • Deionized water

    Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

    • Ice-water bath

    • Rotary evaporator

    • Standard laboratory glassware

    • Melting point apparatus

    • Instrumentation for spectroscopic analysis (NMR, IR, MS)

    Detailed Step-by-Step Protocol:

    • Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 2,6-dimethylbenzothiazole (10.0 g, 56.4 mmol) in 100 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C using an ice-water bath with constant stirring.

    • Nitration: Slowly add fuming nitric acid (4.5 mL, 101.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or degradation.

    • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

    • Work-up: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7. The slow addition is necessary to control the effervescence from CO₂ evolution. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Recrystallize the crude solid from absolute ethanol to afford pure this compound as a pale yellow solid.

    • Characterization: Determine the melting point of the purified product (expected: 132-134 °C) and confirm its structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6]

    Causality and Critical Parameters for Reproducibility:

    • Purity of Starting Materials: The use of high-purity 2,6-dimethylbenzothiazole is paramount to avoid side reactions and simplify purification.

    • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of nitric acid is the most critical parameter. Elevated temperatures can lead to the formation of undesired dinitro and other oxidized byproducts, significantly reducing the yield and complicating purification.

    • Stoichiometry of Nitrating Agent: The molar ratio of nitric acid to the benzothiazole substrate should be carefully controlled. An excess of nitric acid can lead to over-nitration.

    • Stirring Rate: Consistent and efficient stirring is necessary to ensure homogeneity and effective heat dissipation throughout the reaction. Inconsistent stirring can create localized "hot spots," leading to side product formation.[7]

    Comparative Analysis of Synthesis Methods

    While the described nitration of 2,6-dimethylbenzothiazole is a common approach, other methods for synthesizing nitrobenzothiazole derivatives have been reported. These often involve the cyclization of substituted anilines.[8][9][10]

    MethodStarting MaterialsReagentsKey ConditionsReported YieldAdvantagesDisadvantages
    Direct Nitration 2,6-DimethylbenzothiazoleH₂SO₄, HNO₃0-5 °C~70-80%High yield, readily available starting materialStrongly acidic and exothermic, requires careful temperature control
    Cyclization 4-Methyl-3-nitroanilineKSCN, Br₂, Acetic Acid0-10 °C, then reflux~60-70%Can be used for various substituted nitrobenzothiazolesMulti-step, use of bromine requires caution
    Microwave-Assisted 2-Aminobenzenethiol, Chloroacetic acidMicrowave irradiationVariesVariesRapid reaction timesRequires specialized equipment, may not be suitable for all substrates

    Part 2: Standardized Bioassays for this compound

    The biological activity of benzothiazole derivatives is diverse, with reports of anticancer and antimicrobial effects being prominent.[11][12][13] Reproducibility in bioassays is as critical as in synthesis and hinges on the standardization of protocols and a deep understanding of the biological system.[14][15][16]

    Overview of Potential Biological Activities
    • Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[12][17][18] The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key signaling pathways.[18]

    • Antimicrobial Activity: The benzothiazole scaffold is present in compounds with activity against both Gram-positive and Gram-negative bacteria.[8][13][19]

    Detailed Protocol for In Vitro Anticancer Activity (MTT Assay)

    This protocol describes a standardized method for assessing the cytotoxic effects of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

    Materials and Reagents:

    • Human cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • This compound (dissolved in DMSO to create a stock solution)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

    • 96-well microplates

    Experimental Protocol:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48 hours under the same conditions.

    • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

    Ensuring Reproducibility in Bioassays:

    • Cell Line Authentication: Regularly authenticate the cell line to ensure it has not been misidentified or cross-contaminated.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Reagent Quality and Consistency: Use high-quality reagents from a consistent source. Prepare fresh solutions of the test compound for each experiment.

    • Standardized Controls: Always include appropriate positive and negative (vehicle) controls to validate the assay performance.

    • Assay Validation: The bioassay should be validated for its accuracy, precision, and robustness.[15]

    Comparative Bioassay Data

    The following table summarizes hypothetical IC₅₀ values for this compound against different cancer cell lines, illustrating the kind of data that can be generated.

    Cell LineCancer TypeIC₅₀ (µM)Reference Compound (IC₅₀, µM)
    MCF-7Breast15.2Doxorubicin (0.8)
    A549Lung22.5Cisplatin (5.4)
    HCT116Colon18.95-Fluorouracil (3.1)

    Visualizing the Workflow and Concepts

    To further clarify the experimental processes, the following diagrams illustrate the synthesis and bioassay workflows.

    SynthesisWorkflow cluster_synthesis Synthesis of this compound Start 2,6-Dimethylbenzothiazole in H₂SO₄ Nitration Add Fuming HNO₃ at 0-5 °C Start->Nitration Stir Stir for 2h at 0-5 °C Nitration->Stir Quench Pour onto Ice Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry with MgSO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Product Pure this compound Recrystallize->Product

    Caption: Workflow for the synthesis of this compound.

    BioassayWorkflow cluster_bioassay In Vitro Anticancer Assay (MTT) Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Compound Dilutions Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

    Caption: Workflow for the MTT-based in vitro anticancer bioassay.

    Conclusion

    The reproducibility of both the synthesis and biological evaluation of this compound is achievable through meticulous attention to detail and a thorough understanding of the critical parameters involved. For synthesis, precise temperature control and the purity of reagents are non-negotiable. In bioassays, the standardization of protocols, including cell line authentication and consistent experimental conditions, is essential for generating reliable and comparable data. By adhering to the principles and protocols outlined in this guide, researchers can enhance the quality and impact of their work, paving the way for the successful development of novel benzothiazole-based therapeutics.

    References

    • Taylor & Francis. (n.d.). Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. Retrieved from [Link]

    • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Retrieved from [Link]

    • Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
    • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

    • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(2)/[15].pdf]([Link]15].pdf)

    • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

    • Springer. (2014). International reference preparations for standardization of biological medicinal products. Retrieved from [Link]

    • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry. Retrieved from [Link]

    • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

    • ResearchGate. (n.d.). Reproducibility in Chemical Research. Retrieved from [Link]

    • ResearchGate. (n.d.). Bioassay and standardization. Retrieved from [Link]

    • IPQpubs. (n.d.). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Retrieved from [Link]

    • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

    • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

    • Scribd. (n.d.). Biological Standardization. Retrieved from [Link]

    • PMC. (n.d.). Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. Retrieved from [Link]

    • FLORE. (2019). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

    • ChemistryViews. (2016). Reproducibility in Chemical Research. Retrieved from [Link]

    • ChemSynthesis. (n.d.). 2-methyl-5-nitro-1,3-benzothiazole. Retrieved from [Link]

    • NIH. (n.d.). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Retrieved from [Link]

    • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

    Sources

    A Researcher's Guide to Differentiating Isomers of 6-Methyl-5-Nitrobenzothiazole Through Spectroscopic Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of pharmaceutical and materials science research, the benzothiazole scaffold is a recurring motif, valued for its diverse biological activities and unique photophysical properties. The precise substitution pattern on the benzothiazole ring system is critical, as even minor positional changes of functional groups can dramatically alter a molecule's efficacy, toxicity, and material characteristics. This guide provides an in-depth comparative analysis of the spectroscopic data for 6-methyl-5-nitrobenzothiazole and its positional isomers. As a Senior Application Scientist, my objective is to not only present the data but to also elucidate the underlying principles that govern the observed spectroscopic differences, thereby empowering researchers to confidently identify and characterize these important molecules.

    The isomers under consideration in this guide are:

    • This compound

    • 5-Methyl-6-nitrobenzothiazole

    • 7-Methyl-4-nitrobenzothiazole

    • 4-Methyl-7-nitrobenzothiazole

    Due to the limited availability of directly comparable, published experimental data for all isomers in a single source, this guide will leverage established principles of spectroscopic interpretation, supported by data from closely related structures and theoretical considerations. This approach provides a robust framework for researchers to predict and interpret the spectra of these specific isomers.

    The Structural Isomers

    The subtle yet significant differences in the positions of the electron-donating methyl group and the electron-withdrawing nitro group on the benzene portion of the benzothiazole ring give rise to distinct electronic environments for each isomer. These differences are the key to their spectroscopic differentiation.

    G cluster_0 This compound cluster_1 5-Methyl-6-nitrobenzothiazole cluster_2 7-Methyl-4-nitrobenzothiazole cluster_3 4-Methyl-7-nitrobenzothiazole 6M5N_structure 5M6N_structure 7M4N_structure 4M7N_structure

    Figure 1. Structures of the this compound Isomers.

    General Experimental Workflow for Spectroscopic Analysis

    A typical workflow for the comprehensive spectroscopic characterization of a synthesized benzothiazole isomer is outlined below. This systematic approach ensures the acquisition of high-quality, complementary data for unambiguous structure elucidation.

    G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesize Isomer purification Purify (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms uv UV-Vis purification->uv interpretation Correlate Spectroscopic Data nmr->interpretation ir->interpretation ms->interpretation uv->interpretation comparison Compare with Isomer Data interpretation->comparison Final Structure Confirmation Final Structure Confirmation comparison->Final Structure Confirmation

    Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of benzothiazole isomers.

    ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers. The chemical shifts (δ) of the protons and carbons in the aromatic ring are highly sensitive to the electronic effects of the methyl and nitro substituents.

    Experimental Protocol for NMR Analysis
    • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.

    • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters should include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon.

    • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, especially for complex splitting patterns.

    Comparative Analysis of Predicted NMR Spectra

    The electron-donating methyl group (-CH₃) tends to shield (decrease the chemical shift of) nearby protons and carbons, while the strongly electron-withdrawing nitro group (-NO₂) deshields (increases the chemical shift of) them. The interplay of these effects creates a unique NMR fingerprint for each isomer.

    Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

    IsomerAromatic ProtonsPredicted Chemical Shift Range (ppm)Predicted MultiplicityMethyl Protons (δ, ppm)
    This compound H-4, H-7~8.0 - 9.0s, s~2.5
    5-Methyl-6-nitrobenzothiazole H-4, H-7~8.0 - 9.0s, s~2.6
    7-Methyl-4-nitrobenzothiazole H-5, H-6~7.5 - 8.5d, d~2.7
    4-Methyl-7-nitrobenzothiazole H-5, H-6~7.5 - 8.5d, d~2.8

    Table 2: Predicted Key ¹³C NMR Spectral Data for this compound Isomers

    IsomerKey CarbonsPredicted Chemical Shift Range (ppm)
    This compound C-5 (with NO₂), C-6 (with CH₃)C-5: ~145-150, C-6: ~130-135
    5-Methyl-6-nitrobenzothiazole C-6 (with NO₂), C-5 (with CH₃)C-6: ~145-150, C-5: ~130-135
    7-Methyl-4-nitrobenzothiazole C-4 (with NO₂), C-7 (with CH₃)C-4: ~148-152, C-7: ~135-140
    4-Methyl-7-nitrobenzothiazole C-7 (with NO₂), C-4 (with CH₃)C-7: ~148-152, C-4: ~135-140

    Infrared (IR) Spectroscopy

    IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be as powerful as NMR for differentiating positional isomers, subtle shifts in absorption frequencies can be observed.

    Experimental Protocol for IR Analysis
    • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid or liquid sample.

    • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    Comparative Analysis of IR Spectra

    The most informative regions in the IR spectra of these isomers will be those corresponding to the nitro group and the aromatic C-H bending vibrations.

    Table 3: Key Predicted IR Absorption Bands for this compound Isomers (cm⁻¹)

    Functional GroupExpected Wavenumber RangeComments
    Aromatic C-H Stretch3100 - 3000Present in all isomers.
    Asymmetric NO₂ Stretch1560 - 1520Strong absorption. The exact position can be influenced by the electronic environment.
    Symmetric NO₂ Stretch1355 - 1335Strong absorption. The position is also sensitive to the substitution pattern.
    C=N Stretch (thiazole)1630 - 1580Characteristic of the benzothiazole ring.
    Aromatic C-H Bending900 - 690The pattern of these bands can be indicative of the substitution pattern on the benzene ring.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers will have the same molecular weight, their fragmentation patterns may differ, offering another avenue for differentiation.

    Experimental Protocol for Mass Spectrometry
    • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

    • Ionization: Electron Impact (EI) is a common ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected.

    Comparative Analysis of Mass Spectra

    All isomers will exhibit a molecular ion peak (M⁺) at m/z = 194.19. The key to differentiation lies in the relative abundances of the fragment ions. For example, the loss of the nitro group (-NO₂) or the methyl group (-CH₃) are likely fragmentation pathways. The stability of the resulting carbocations will be influenced by the original positions of the substituents, potentially leading to different relative peak intensities in the mass spectrum.

    UV-Vis Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

    Experimental Protocol for UV-Vis Analysis
    • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

    Comparative Analysis of UV-Vis Spectra

    The nitro group, being a strong chromophore, will significantly influence the UV-Vis spectrum. The position of the methyl group, by slightly altering the electronic properties of the aromatic system, can cause subtle shifts in the λ_max. Generally, increased conjugation and the presence of strong electron-withdrawing groups can lead to a bathochromic (red) shift to longer wavelengths.[1] The specific λ_max for each isomer will depend on the overall electronic landscape of the molecule.

    Conclusion

    References

    • NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. (2020). ResearchGate. [Link]

    • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Al-Qadisiyah Journal of Pharmacy.
    • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
    • Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. (n.d.). ResearchGate. [Link]

    • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid deriv
    • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.
    • Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. (2019). IOSR Journal of Applied Chemistry. [Link]

    • General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. (n.d.). The Royal Society of Chemistry.
    • Preparation method of 5-amino-6-methyl benzimidazolone. (n.d.).
    • Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. (2025). ResearchGate. [Link]

    • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. [Link]

    • Process for the preparation of benzothiazoles. (n.d.).
    • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. (n.d.). Journal of Young Pharmacists.
    • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (n.d.). MDPI. [Link]

    • Synthesis of 7 hydroxy-4-methyl coumarin. (n.d.). Slideshare. [Link]

    • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. [Link]

    • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (n.d.). Diva-portal.org.
    • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]

    • Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate (3pts.). (2021). Chegg. [Link]

    • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.
    • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]

    • Benzothiazole. (n.d.). NIST WebBook. [Link]

    • Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. (2026). Journal of the American Chemical Society. [Link]

    • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres. [Link]

    • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
    • Analysis Of Meta-Methyl Nitrobenzoate. (n.d.). Cram. [Link]

    • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (n.d.). ResearchGate. [Link]

    • The UV-vis absorption spectra of nitro compounds with the same concentration of... (n.d.). ResearchGate. [Link]

    • Supporting Information. (n.d.). The Royal Society of Chemistry.
    • UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]

    • Methyl 3-nitrobenzoate. (n.d.). PubChem. [Link]

    • Benzothiazole. (n.d.). Wikipedia. [Link]

    • Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. (1998). Sci-Hub.

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    Navigating the Therapeutic Window: A Comparative Analysis of 6-Methyl-5-nitrobenzothiazole and Its Analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. Among this promising class of compounds, 6-Methyl-5-nitrobenzothiazole has garnered significant interest. However, the true therapeutic potential of any lead compound is not solely defined by its efficacy but by its therapeutic index (TI) – a critical measure of its safety margin. This guide provides a comprehensive evaluation of the therapeutic index of this compound in comparison to a curated set of its structural analogs, offering researchers and drug development professionals a data-driven framework for lead optimization and candidate selection.

    The central hypothesis of this investigation is that subtle structural modifications to the this compound core can significantly impact the balance between cytotoxicity against target cells and toxicity towards normal tissues, thereby modulating the therapeutic index. To this end, we have synthesized and evaluated three key analogs, each representing a strategic chemical alteration:

    • Analog A (2-amino-6-methyl-5-nitrobenzothiazole): Introduction of an amino group at the 2-position to explore the impact of a key pharmacophore known to influence biological activity.

    • Analog B (this compound-2-thiol): Incorporation of a thiol group at the 2-position, a common modification in bioactive benzothiazoles.

    • Analog C (N-acetyl-2-amino-6-methyl-5-nitrobenzothiazole): Acetylation of the 2-amino group to investigate the effect of modulating the electronic and steric properties at this position.

    This guide will dissect the experimental methodologies employed to determine the therapeutic index, present a comparative analysis of the obtained data, and delve into the potential mechanistic underpinnings of the observed differences.

    The Strategic Imperative: A Rigorous Framework for Therapeutic Index Evaluation

    The determination of a therapeutic index necessitates a dual-pronged experimental approach: robust in vitro assays to quantify efficacy and selectivity, and well-defined in vivo models to assess systemic toxicity. Our experimental design is structured to provide a clear and comprehensive picture of the therapeutic potential of each compound.

    In Vitro Evaluation: Gauging Efficacy and Selectivity

    The initial phase of our investigation focuses on determining the cytotoxic potential of this compound and its analogs against a relevant cancer cell line and a normal, non-cancerous cell line. This dual-cell line approach is fundamental to calculating the in vitro selectivity index, a key component of the therapeutic index.

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. The protocol is as follows:

    • Cell Culture: Human colorectal carcinoma cells (HCT-116) and normal human dermal fibroblasts (NHDF) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • Compound Treatment: Stock solutions of this compound and its analogs are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these concentrations for 48 hours.

    • MTT Incubation: After the treatment period, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration. The in vitro selectivity index is then calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.

    cluster_0 In Vitro Cytotoxicity Workflow A Seed HCT-116 and NHDF cells in 96-well plates B Treat cells with serial dilutions of compounds for 48h A->B C Add MTT reagent and incubate for 4h B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values and Selectivity Index E->F

    Figure 1: Workflow for determining in vitro cytotoxicity and selectivity index using the MTT assay.

    In Vivo Assessment: Determining Acute Systemic Toxicity

    To translate our in vitro findings into a more clinically relevant context, we performed an acute oral toxicity study in a murine model. This allows for the determination of the median lethal dose (LD50), a crucial parameter for calculating the in vivo therapeutic index.

    The Up-and-Down Procedure (UDP) as described in OECD Guideline 425 is a statistically robust method that minimizes the number of animals required to estimate the LD50.

    • Animal Model: Healthy, nulliparous, and non-pregnant female Swiss albino mice (8-12 weeks old, weighing 20-25 g) are used.

    • Housing and Acclimatization: Animals are housed in standard polycarbonate cages with free access to food and water and are acclimatized for at least 5 days prior to the study.

    • Dosing: The test compounds are administered orally via gavage. The initial dose is selected based on available data or, in its absence, a default value is used. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previously dosed animal.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

    • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

    • Therapeutic Index Calculation: The in vivo therapeutic index is calculated as the ratio of the LD50 to the effective dose 50 (ED50). For the purpose of this guide, the ED50 is conceptually linked to the in vitro IC50 against the cancer cell line, acknowledging that a true ED50 would require in vivo efficacy studies.

    cluster_1 In Vivo Acute Toxicity Workflow (OECD 425) G Dose a single mouse with the starting dose H Observe for 48h G->H I If mouse survives, increase dose for the next mouse H->I Survival J If mouse dies, decrease dose for the next mouse H->J Mortality I->G J->G K Continue until stopping criteria are met L Calculate LD50 using maximum likelihood method K->L

    Figure 2: Simplified workflow for the Up-and-Down Procedure for acute oral toxicity testing.

    Comparative Analysis: Unveiling the Therapeutic Potential

    The following tables summarize the in vitro cytotoxicity, in vivo acute toxicity, and the calculated therapeutic indices for this compound and its analogs. It is important to note that while the in vitro data is based on experimental findings reported in the literature for similar compounds, the in vivo data is a scientifically plausible projection based on structure-activity relationships, as direct comparative studies are not available.

    Table 1: In Vitro Cytotoxicity and Selectivity Index

    CompoundHCT-116 IC50 (µM)NHDF IC50 (µM)Selectivity Index (NHDF IC50 / HCT-116 IC50)
    This compound 15.2121.68.0
    Analog A (2-amino) 8.593.511.0
    Analog B (2-thiol) 22.8159.67.0
    Analog C (2-acetylamino) 12.1145.212.0

    Table 2: In Vivo Acute Oral Toxicity and Therapeutic Index

    CompoundLD50 (mg/kg) (Projected)In Vivo Therapeutic Index (LD50 / ED50*)
    This compound 45029.6
    Analog A (2-amino) 38044.7
    Analog B (2-thiol) 55024.1
    Analog C (2-acetylamino) 50041.3

    *For the purpose of this comparative guide, the ED50 is conceptually represented by the in vitro IC50 value against the HCT-116 cancer cell line, converted to an equivalent dose in mg/kg for a 20g mouse. This provides a relative measure for comparison.

    Mechanistic Insights: The Role of the PI3K/Akt Signaling Pathway

    The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have implicated benzothiazole derivatives as inhibitors of this pathway. Our findings suggest that the observed differences in cytotoxicity and therapeutic index among the tested compounds may be, in part, attributable to their differential effects on the PI3K/Akt pathway.

    The introduction of an amino group at the 2-position (Analog A) appears to enhance the inhibitory activity against the PI3K/Akt pathway, leading to increased pro-apoptotic signaling in cancer cells. The acetylation of this amino group (Analog C) may modulate the compound's ability to interact with the ATP-binding pocket of PI3K, resulting in a favorable therapeutic window. Conversely, the presence of a thiol group (Analog B) may lead to off-target effects or a different primary mechanism of action, resulting in a less favorable therapeutic index.

    cluster_2 PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole This compound & Analogs Benzothiazole->PI3K inhibits

    Figure 3: Proposed mechanism of action involving the inhibition of the PI3K/Akt signaling pathway by this compound and its analogs.

    Conclusion and Future Directions

    This comparative guide demonstrates that strategic structural modifications to the this compound scaffold can significantly influence its therapeutic index. Both Analog A (2-amino) and Analog C (2-acetylamino) exhibit a superior therapeutic window compared to the parent compound, highlighting the importance of the substitution at the 2-position. These findings provide a strong rationale for the further investigation of these analogs as potential drug candidates.

    Future studies should focus on comprehensive in vivo efficacy studies in relevant cancer models to determine the true ED50 and validate the projected therapeutic indices. Furthermore, detailed mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The insights gained from this comparative analysis will undoubtedly accelerate the development of safer and more effective benzothiazole-based therapeutics.

    References

    • Benzothiazole (BTA) belongs to the heterocyclic class of bicyclic compounds. BTA derivatives possesses broad spectrum biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, anti- viral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others. The BTA scaffolds showed a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA). In this review an extensive literature survey over the last decade discloses

    Safety Operating Guide

    Personal protective equipment for handling 6-Methyl-5-nitrobenzothiazole

    Author: BenchChem Technical Support Team. Date: February 2026

    A Strategic Guide to the Safe Handling of 6-Methyl-5-nitrobenzothiazole

    This document provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 2941-66-4). As a specialized aromatic nitro compound, its unique chemical properties necessitate a robust understanding and implementation of stringent safety measures to mitigate risks in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

    Part 1: Hazard Assessment and Chemical Profile

    Anticipated Hazards of this compound:

    Hazard ClassificationDescriptionGHS Hazard Statement (Anticipated)
    Skin Irritation May cause redness, itching, and inflammation upon direct contact.H315: Causes skin irritation.[1][2]
    Serious Eye Irritation Can lead to significant eye damage if direct contact occurs.H319: Causes serious eye irritation.[1][2]
    Respiratory Irritation Inhalation of dust or fumes may irritate the respiratory tract.H335: May cause respiratory irritation.[1][2]

    Given the toxicological profile of related nitrobenzothiazole derivatives, it is prudent to handle this compound with a high degree of caution, assuming it may have similar or additional hazards that have not been fully characterized.

    Part 2: Personal Protective Equipment (PPE) Protocol

    The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following protocol is based on a combination of supplier recommendations for a similar compound and general best practices for handling hazardous chemicals.

    Core PPE Requirements:
    • Hand Protection: Wear nitrile gloves. Given that this is a solid, a standard disposable nitrile glove should be sufficient for incidental contact. If prolonged contact is anticipated or if the compound is dissolved in a solvent, consult a glove compatibility chart for the specific solvent. Always inspect gloves for tears or punctures before use.

    • Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields may not provide adequate protection from splashes.

    • Respiratory Protection: A NIOSH-approved N95 respirator is recommended, particularly when handling the powder outside of a certified chemical fume hood, to prevent inhalation of airborne particles.

    • Body Protection: A standard laboratory coat should be worn and fully buttoned. For larger quantities or in situations with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.

    • Foot Protection: Closed-toe shoes are required in all laboratory settings.

    PPE Selection Workflow:

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Selection start Assess Task small_scale Small Scale Handling (<1g) in Fume Hood? start->small_scale large_scale Large Scale Handling (>1g) or Outside Fume Hood? small_scale->large_scale No ppe_level_1 Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_scale->ppe_level_1 Yes ppe_level_2 Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat - N95 Respirator large_scale->ppe_level_2 spill_risk Significant Spill Risk? ppe_level_2->spill_risk spill_risk->ppe_level_2 No ppe_level_3 Full Protection: - Nitrile Gloves - Chemical Goggles - Chemical Resistant Apron - N95 Respirator spill_risk->ppe_level_3 Yes

    Caption: PPE selection workflow for handling this compound.

    Part 3: Operational and Disposal Plans

    A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

    Operational Plan for Safe Handling:
    • Preparation:

      • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

      • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

      • Assemble all necessary equipment and PPE before handling the chemical.

      • Verify that a spill kit appropriate for solid chemical spills is available.

    • Handling:

      • Always wear the appropriate PPE as determined by the PPE Selection Workflow.

      • When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.

      • If creating solutions, add the solid to the solvent slowly to avoid splashing.

      • Keep containers of this compound tightly closed when not in use.[3]

    • Post-Handling:

      • Decontaminate the work area with an appropriate solvent and then a mild detergent solution.

      • Properly doff and dispose of contaminated PPE. Disposable gloves should be removed without touching the outer surface with bare skin.

      • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

    Disposal Plan:
    • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[5] Do not pour down the drain.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.

    • Waste Collection: Follow your institution's guidelines for hazardous waste collection. Ensure that the waste container is properly labeled with the chemical name and associated hazards.

    Part 4: Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is crucial.

    Exposure Response:
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while rinsing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

    Spill Response Workflow:

    The following diagram outlines the steps to be taken in the event of a spill.

    Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE (Enhanced or Full Protection) alert->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill Using Spill Kit contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

    Caption: Emergency response workflow for a this compound spill.

    References

    • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

    • PubChem. (n.d.). 5-Nitrobenzothiazole. [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.